rac Ibuprofen-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFNNWSXXWATRW-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481299 | |
| Record name | rac-Ibuprofen-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121662-14-4 | |
| Record name | rac-Ibuprofen-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 121662-14-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to rac-Ibuprofen-d3: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of racemic (rac)-Ibuprofen-d3, a deuterated analog of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details its chemical and physical properties, outlines the principles of its synthesis, and explores its critical role as an internal standard in bioanalytical method development. Furthermore, it describes the mechanism of action of ibuprofen through the cyclooxygenase (COX) pathway and provides exemplary experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of ibuprofen in biological matrices. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in pharmacokinetic, pharmacodynamic, and metabolic studies.
Introduction
Ibuprofen, a propionic acid derivative, is a cornerstone of pain and inflammation management.[1] Accurate and precise quantification of ibuprofen in biological samples is paramount for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based bioanalysis, as they mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability. rac-Ibuprofen-d3, where three hydrogen atoms on the methyl group of the propionic acid moiety are replaced by deuterium, is a widely used internal standard for the bioanalysis of ibuprofen.[2] This guide provides an in-depth technical overview of this essential analytical tool.
Chemical and Physical Properties
rac-Ibuprofen-d3 shares similar physicochemical properties with its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of three deuterium atoms. This mass difference is the basis for its utility in mass spectrometric analysis.
| Property | rac-Ibuprofen-d3 | rac-Ibuprofen |
| IUPAC Name | 3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid[2] | 2-[4-(2-methylpropyl)phenyl]propanoic acid |
| CAS Number | 121662-14-4 | 15687-27-1 |
| Molecular Formula | C₁₃H₁₅D₃O₂ | C₁₃H₁₈O₂ |
| Molecular Weight | 209.30 g/mol [2] | 206.28 g/mol |
| Appearance | White to off-white solid | White crystalline powder |
| Purity | Typically >98% | Pharmaceutical grade |
| Storage Temperature | -20°C | Room temperature |
Synthesis of rac-Ibuprofen-d3
A plausible synthetic approach involves the deuteration of the enolate of a suitable ibuprofen precursor. The α-protons of carbonyl compounds are acidic and can be removed by a base to form an enolate, which can then be quenched with a deuterium source.
A generalized synthetic workflow is outlined below:
Methodology Outline:
-
Esterification of a Precursor: A common starting material for ibuprofen synthesis is 4'-isobutylacetophenone. This can be converted to an ester of ibuprofen, for example, methyl 2-(4-isobutylphenyl)propanoate.
-
Deuterium Exchange: The α-proton of the propionate moiety is acidic. Treatment with a strong deuterated base, such as sodium deuteroxide (NaOD) in heavy water (D₂O), would facilitate the removal of the α-proton to form an enolate. Subsequent quenching of this enolate with D₂O would introduce a deuterium atom at the α-position. To achieve tri-deuteration on the methyl group, a different strategy involving deuterated reagents in the construction of the propionic acid side chain would be necessary. A more direct approach for introducing the -CD₃ group would involve the use of a deuterated Grignard reagent, such as methyl-d₃-magnesium iodide, in a reaction with a suitable precursor.
-
Hydrolysis: The resulting deuterated ester is then hydrolyzed under acidic or basic conditions to yield the final product, rac-Ibuprofen-d3.
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Ibuprofen, and by extension rac-Ibuprofen-d3, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
References
rac Ibuprofen-d3 chemical properties
An In-depth Technical Guide on the Chemical Properties of rac Ibuprofen-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of racemic Ibuprofen-d3 (this compound), a deuterated analog of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The inclusion of three deuterium atoms on the alpha-methyl group makes it a valuable internal standard for mass spectrometry-based quantitative analysis of Ibuprofen in biological matrices. This document details its physicochemical properties, provides established experimental protocols for its characterization, and illustrates its mechanism of action and analytical workflows.
The fundamental chemical and physical properties of this compound are summarized below. These values are critical for its handling, formulation, and analytical method development.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | rac-2-(4-(2-methylpropyl)phenyl)propanoic-3,3,3-d3 acid | [1][2] |
| Synonyms | (+/-)-IBUPROFEN-D3, IBUPROFEN-METHYL-D3 | [3] |
| CAS Number | 121662-14-4 | [1][3] |
| Molecular Formula | C₁₃H₁₅D₃O₂ | |
| Molecular Weight | 209.30 g/mol | |
| Exact Mass | 209.149510051 Da | |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃); 95 atom % D |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White to Pale Beige Solid | |
| Melting Point | 69-71°C | |
| Flash Point | 9°C | |
| Storage Temperature | -20°C | |
| Topological Polar Surface Area | 37.3 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| XLogP3 | 3.5 |
Table 3: Solubility Data
| Solvent | Solubility | Reference(s) |
| Acetonitrile | Slightly Soluble | |
| Chloroform | Sparingly Soluble | |
| Ethanol | >60 mg/mL | |
| Dimethylformamide (DMF) | >45 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | >50 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | >2 mg/mL | |
| Water | Poorly soluble (<1 mg/mL) |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Like its non-deuterated counterpart, Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes. Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate pain and inflammation. The inhibition of this pathway leads to a reduction in the production of these inflammatory mediators.
Caption: Ibuprofen's mechanism of action via inhibition of COX-1 and COX-2.
Experimental Protocols
Detailed methodologies for the characterization and quantification of this compound are outlined below. These protocols are based on standard pharmaceutical analysis techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the chemical purity of this compound.
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 6.8) and acetonitrile (e.g., 65:35 v/v). The exact ratio should be optimized for best peak shape and resolution.
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL solution.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient (e.g., 25°C).
-
Detection Wavelength: 222 nm.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to verify system suitability (e.g., check for consistent retention times and peak areas).
-
Inject the sample solution.
-
The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H NMR is used to confirm the molecular structure of this compound and verify the position of the deuterium labels.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).
-
Cap the tube and agitate gently until the sample is fully dissolved.
-
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).
-
Optimize the magnetic field homogeneity (shimming).
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
-
Data Analysis:
-
Process the Free Induction Decay (FID) with Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
The signal corresponding to the alpha-methyl protons (typically a doublet in non-deuterated Ibuprofen) will be absent or significantly reduced, confirming the d3-labeling.
-
LC-MS/MS for Quantification in Biological Matrices
This protocol describes a general workflow for the quantification of Ibuprofen in human plasma using this compound as a stable isotopically labeled internal standard (SIL-IS).
-
Instrumentation: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, add a small volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase: Gradient elution using water with 0.05% acetic acid (Mobile Phase A) and methanol (Mobile Phase B).
-
Ionization: ESI in negative ion mode.
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Ibuprofen transition: m/z 205.0 → 161.1.
-
This compound transition: m/z 208.0 → 164.0.
-
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte (Ibuprofen) to the internal standard (this compound) against the concentration of the calibration standards. The concentration of Ibuprofen in the unknown samples is then determined from this curve.
Caption: Workflow for quantification of Ibuprofen using this compound as an internal standard.
References
An In-depth Technical Guide to rac Ibuprofen-d3 (CAS Number: 121662-14-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rac Ibuprofen-d3, a deuterated analog of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. Included are key physical and chemical data, a detailed synthesis protocol, its primary mechanism of action with a corresponding signaling pathway diagram, and an experimental protocol for its application as an internal standard in quantitative analysis.
Core Technical Data
This compound, with the CAS number 121662-14-4, is a synthetic, isotopically labeled form of ibuprofen where three hydrogen atoms on the methyl group of the propanoic acid side chain have been replaced by deuterium atoms. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based analytical methods.
| Property | Value | Reference(s) |
| CAS Number | 121662-14-4 | [1] |
| Molecular Formula | C₁₃H₁₅D₃O₂ | [2] |
| Molecular Weight | 209.30 g/mol | [1] |
| IUPAC Name | 2-(4-isobutylphenyl)propanoic-3,3,3-d3 acid | [2] |
| Synonyms | Ibuprofen-d3, (±)-Ibuprofen-d3, α-Methyl-d3-4-(isobutyl)phenylacetic acid | [2] |
| Purity | ≥98.0% (HPLC) | |
| Isotopic Purity | ≥99% deuterated forms (d1-d3) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | |
| Storage | Store at -20°C for long-term stability. |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound involves a multi-step process starting from isobutylbenzene. The key step is the introduction of the deuterated methyl group. The following is a representative protocol.
Materials:
-
Isobutylbenzene
-
Deuterated acetyl chloride (CD₃COCl)
-
Aluminum chloride (AlCl₃)
-
Sodium borohydride (NaBH₄) or Sodium borodeuteride (NaBD₄) for further deuteration if required
-
Thionyl chloride (SOCl₂)
-
Magnesium (Mg) turnings
-
Dry ice (solid CO₂)
-
Anhydrous diethyl ether
-
Dichloromethane
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Friedel-Crafts Acylation (Deuterated):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutylbenzene in anhydrous dichloromethane.
-
Cool the solution in an ice bath and slowly add aluminum chloride (AlCl₃) portion-wise with stirring.
-
Once the AlCl₃ has dissolved, add deuterated acetyl chloride (CD₃COCl) dropwise while maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it over crushed ice and 1M HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain deuterated 4'-isobutylacetophenone.
-
-
Reduction of the Ketone:
-
Dissolve the deuterated 4'-isobutylacetophenone in methanol and cool in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise and stir until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure and add water to the residue.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield deuterated 1-(4-isobutylphenyl)ethanol.
-
-
Conversion to Grignard Reagent and Carboxylation:
-
Treat the deuterated alcohol with thionyl chloride (SOCl₂) to form the corresponding chloride.
-
In a separate flask, prepare a Grignard reagent by reacting magnesium turnings with the deuterated 1-(4-isobutylphenyl)ethyl chloride in anhydrous diethyl ether.
-
Pour the Grignard reagent onto crushed dry ice (solid CO₂) with vigorous stirring.
-
After the dry ice has sublimated, add dilute HCl to the reaction mixture.
-
Extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.
-
Experimental Workflow for Synthesis of this compound
Caption: Synthetic pathway for this compound.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Ibuprofen, and by extension this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Signaling Pathway of Ibuprofen's Action
Caption: Ibuprofen's inhibition of the COX pathway.
Application in Quantitative Analysis: Experimental Protocol
This compound is widely used as an internal standard for the quantification of ibuprofen in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to ibuprofen, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for distinct detection.
Protocol: Quantification of Ibuprofen in Human Plasma using LC-MS/MS
This protocol is a representative example and may require optimization for specific instrumentation and matrices.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a known concentration of this compound solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate ibuprofen from matrix components (e.g., starting with 20% B, ramping to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ibuprofen: Monitor the transition of the precursor ion (m/z) to a specific product ion (e.g., m/z 205.1 → 161.1).
-
This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion (e.g., m/z 208.1 → 164.1).
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
3. Data Analysis:
-
Integrate the peak areas for both ibuprofen and this compound.
-
Calculate the ratio of the peak area of ibuprofen to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of ibuprofen standards.
-
Determine the concentration of ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for ibuprofen quantification.
This technical guide provides essential information for the effective use of this compound in a research and development setting. For further details on specific applications or safety handling, please refer to the appropriate scientific literature and safety data sheets.
References
In-depth Technical Guide: rac-Ibuprofen-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rac-Ibuprofen-d3, a deuterated analog of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. The inclusion of deuterium isotopes is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as a stable, non-radioactive internal standard for quantitative bioanalysis. This document outlines its core molecular properties, detailed experimental protocols for its use and synthesis, and the biological pathway central to ibuprofen's mechanism of action.
Core Molecular Data
The substitution of three hydrogen atoms with deuterium in the methyl group of the propionic acid side chain results in a predictable mass shift, essential for its application in mass spectrometry-based assays. The molecular weights of rac-Ibuprofen-d3 and its related compounds are summarized below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| rac-Ibuprofen-d3 | C₁₃H₁₅D₃O₂ | 209.30 | Deuterated internal standard.[1][2][3][4] |
| rac-Ibuprofen | C₁₃H₁₈O₂ | 206.28 | The non-deuterated parent compound.[5] |
| Deuterium (D) | D or ²H | 2.014 | The stable isotope of hydrogen used for labeling. |
Experimental Protocols
Detailed methodologies are crucial for the successful application and synthesis of rac-Ibuprofen-d3. The following sections provide protocols for its use as an internal standard in quantitative analysis and a general method for the synthesis of ibuprofen derivatives.
Protocol 1: Quantitative Analysis of Ibuprofen in Human Plasma using LC-MS/MS with rac-Ibuprofen-d3 as an Internal Standard
This protocol is adapted from established methods for the determination of ibuprofen in biological matrices.
1. Objective: To accurately quantify the concentration of ibuprofen in human plasma samples.
2. Materials and Reagents:
-
Human plasma
-
Ibuprofen analytical standard
-
rac-Ibuprofen-d3 (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (ultrapure)
-
Poroshell 120 EC-C18 column (2.1 x 50 mm, 2.7 µm) or equivalent
3. Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of human plasma into a microcentrifuge tube. b. Add 100 µL of the internal standard working solution (rac-Ibuprofen-d3 in methanol). c. Vortex the mixture for 30 seconds to precipitate proteins. d. Centrifuge at 12,000 rpm for 10 minutes. e. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
- Liquid Chromatography (LC):
- Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm)
- Mobile Phase A: Water with 0.05% acetic acid and 5 mM ammonium acetate
- Mobile Phase B: Methanol
- Gradient Elution: A suitable gradient to separate ibuprofen from matrix components.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Ibuprofen: m/z 205.0 → 161.1
- rac-Ibuprofen-d3 (IS): m/z 208.0 → 164.0
- Optimization: Ion source parameters (e.g., gas temperatures, flow rates, ion spray voltage) should be optimized for maximum signal intensity.
5. Quantification: The concentration of ibuprofen in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Protocol 2: Synthesis of Ibuprofen Derivatives
This protocol outlines a general, multi-step synthesis of ibuprofen, which can be adapted for the synthesis of deuterated analogs by using appropriate deuterated starting materials. This synthesis is based on established chemical transformations.
1. Objective: To synthesize ibuprofen from isobutylbenzene.
2. Reaction Steps:
Note on Deuteration: To synthesize rac-Ibuprofen-d3, a deuterated acetylating agent (e.g., acetic anhydride-d6) or a deuterated reducing agent could be employed at the appropriate step, though specific synthetic routes for isotopically labeled compounds may vary.
Signaling Pathway and Mechanism of Action
Ibuprofen exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Caption: Ibuprofen's mechanism of action via inhibition of COX-1 and COX-2.
Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, ibuprofen reduces the production of these pro-inflammatory molecules, thereby exerting its analgesic, anti-inflammatory, and antipyretic effects. The inhibition of COX-1 is also associated with some of the side effects of ibuprofen, such as gastrointestinal irritation, as COX-1 is involved in producing prostaglandins that protect the stomach lining.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
A Technical Guide to the Synthesis of Deuterated Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing deuterated ibuprofen. The incorporation of deuterium, a stable isotope of hydrogen, into the ibuprofen molecule is a critical technique for a variety of research applications. Deuterated ibuprofen serves as an invaluable internal standard for quantitative analysis in pharmacokinetic and metabolic studies, enabling precise differentiation between the drug and its metabolites in biological systems.[1][2] This guide details common synthetic pathways, experimental protocols, and the analytical techniques required for the characterization of the final product.
Synthetic Strategies for Deuterated Ibuprofen
The synthesis of deuterated ibuprofen can be achieved through several strategic approaches. The most prevalent method involves a multi-step chemical synthesis starting from readily available precursors and incorporating deuterium through the use of deuterated reagents.[3] Alternative strategies include late-stage deuterium exchange and chemoenzymatic methods for highly specific labeling.[1]
One common pathway begins with isobutylbenzene and utilizes a deuterated acetylating agent to introduce the isotopic label early in the synthetic sequence. This is followed by a series of standard organic transformations to construct the final ibuprofen molecule. The choice of deuterated reagent dictates the position and number of deuterium atoms incorporated. For instance, using deuterated acetyl chloride (CD₃COCl) leads to the synthesis of ibuprofen-d3, with three deuterium atoms on the α-methyl group of the propanoic acid side chain.[3]
Quantitative Data Summary
The efficiency of different synthetic routes can be compared based on key quantitative metrics. The following table summarizes representative data for the synthesis of deuterated ibuprofen. Note that yields and the degree of deuterium incorporation can vary based on specific reaction conditions.
| Synthetic Method | Starting Material | Key Deuterated Reagent | Position of Deuteration | Reported Yield (%) | Deuterium Incorporation (%) |
| Multi-step Chemical Synthesis | Isobutylbenzene | Deuterated acetyl chloride (CD₃COCl) | α-methyl group (d3) | Variable | High |
| Multi-step Chemical Synthesis | Isobutylbenzene | Sodium borodeuteride (NaBD₄) | Benzylic position (d1) | Variable | High |
| H/D Exchange | Ibuprofen | Deuterium Oxide (D₂O) with Pd/C catalyst | Aromatic ring | Variable | Variable |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. The following protocols outline key experimental steps for the synthesis of deuterated ibuprofen.
Protocol 1: Synthesis of (±)-Ibuprofen-d3
This protocol describes a multi-step synthesis to introduce a deuterium label onto the α-methyl group of the propanoic acid side chain.
Materials:
-
Isobutylbenzene
-
Deuterated acetyl chloride (CD₃COCl)
-
Aluminum chloride (AlCl₃)
-
Sodium borohydride (NaBH₄)
-
Thionyl chloride (SOCl₂)
-
Magnesium turnings
-
Carbon dioxide (dry ice)
-
Dichloromethane, Diethyl ether, Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Friedel-Crafts Acylation: In a reaction vessel, combine isobutylbenzene and dichloromethane. Cool the mixture in an ice bath. Slowly add aluminum chloride, followed by the dropwise addition of deuterated acetyl chloride (CD₃COCl). Stir the reaction mixture at room temperature until completion, as monitored by Thin-Layer Chromatography (TLC). Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl. Extract the product with dichloromethane, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain deuterated p-isobutylacetophenone.
-
Reduction: Dissolve the deuterated ketone in methanol and cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise. Stir the mixture until the reaction is complete. Remove the methanol under reduced pressure, add water, and extract the product with diethyl ether. Dry the organic layer and evaporate the solvent to yield the corresponding deuterated alcohol.
-
Chlorination: Convert the deuterated alcohol to the corresponding chloride by reacting it with thionyl chloride (SOCl₂) in a suitable solvent.
-
Grignard Reaction and Carboxylation: Prepare the Grignard reagent by reacting the deuterated chloride with magnesium turnings in anhydrous diethyl ether. Once the Grignard reagent is formed, pour it over crushed dry ice (solid CO₂). After the dry ice has sublimated, perform an acidic workup with aqueous HCl to produce deuterated ibuprofen.
-
Purification: Purify the final product by recrystallization or column chromatography to obtain pure (±)-Ibuprofen-d3.
Protocol 2: Palladium-Catalyzed H-D Exchange
This protocol provides a general method for deuterating aromatic compounds, which can be adapted for the late-stage deuteration of ibuprofen.
Materials:
-
Ibuprofen
-
10% Palladium on Carbon (Pd/C)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a pressure vessel, add ibuprofen, 10% Pd/C, and D₂O.
-
Heating: Seal the vessel and heat the reaction mixture with stirring for an extended period (e.g., 24 hours) at an elevated temperature (e.g., 150°C).
-
Workup: After cooling to room temperature, carefully vent the vessel. Extract the reaction mixture with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the deuterated product.
-
Analysis: Determine the percentage and location of deuterium incorporation using ¹H NMR and mass spectrometry.
Visualizations of Synthetic Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the synthetic pathway and analytical workflow for deuterated ibuprofen.
References
Technical Guide: rac Ibuprofen-d3 Certificate of Analysis
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of rac Ibuprofen-d3 (CAS Number: 121662-14-4). The information is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled internal standard in their analytical workflows.
Quantitative Data Summary
The following table summarizes the key quantitative specifications for this compound, compiled from various suppliers. These values are typical for a certificate of analysis for this reference material.
| Parameter | Specification | Source |
| Chemical Identity | ||
| CAS Number | 121662-14-4 | [1][2] |
| Molecular Formula | C₁₃D₃H₁₅O₂ | [3] |
| Molecular Weight | 209.30 g/mol | [4][5] |
| IUPAC Name | α-Methyl-d3-4-(isobutyl)phenylacetic acid | |
| Purity | ||
| Chemical Purity (HPLC) | ≥98.0% | |
| Isotopic Purity | 95 atom % D | |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃) | |
| Physical Properties | ||
| Appearance | White to Pale Beige Solid | |
| Storage Temperature | -20°C |
Experimental Protocols
Detailed methodologies for the analysis of this compound are crucial for its proper application as an internal standard. The following protocols are based on established analytical techniques for ibuprofen and its deuterated analogues.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a standard method to assess the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength of 214 nm or 220 nm.
-
Method: A gradient or isocratic elution is employed to separate ibuprofen from any potential impurities. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the compound and to determine its isotopic enrichment.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).
-
Ionization: Electrospray ionization (ESI) in negative ion mode is common for LC-MS analysis of ibuprofen.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M-H]⁻ ion would be at approximately m/z 208.1, which is 3 units higher than the unlabeled ibuprofen (m/z 205.1).
-
Isotopic Enrichment: The relative intensities of the signals corresponding to the deuterated (d₃), partially deuterated (d₁, d₂), and unlabeled (d₀) species are measured to calculate the isotopic enrichment.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) and ¹³C NMR (Carbon NMR) are powerful techniques for confirming the molecular structure of this compound.
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: The spectrum is used to verify the positions of the protons in the molecule. The absence of the signal corresponding to the methyl group protons adjacent to the chiral center confirms the deuterium labeling.
-
¹³C NMR: The spectrum provides information about the carbon skeleton of the molecule.
Quality Control Workflow
The following diagram illustrates a typical quality control workflow for the certification of a batch of this compound.
References
Solubility Profile of rac-Ibuprofen-d3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of racemic Ibuprofen-d3 (rac-Ibuprofen-d3) in various organic solvents. This information is critical for researchers in drug development and bioanalytical sciences who utilize deuterated internal standards for the accurate quantification of Ibuprofen in complex matrices. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a workflow for the application of rac-Ibuprofen-d3 as an internal standard in bioanalytical assays.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its behavior in various applications, from formulation development to analytical method design. The following tables summarize the available quantitative and qualitative solubility data for rac-Ibuprofen-d3 and its non-deuterated counterpart, rac-Ibuprofen. The solubility of rac-Ibuprofen is included as a close proxy, given that the isotopic substitution of three hydrogen atoms with deuterium is not expected to significantly alter the molecule's solubility characteristics.
Table 1: Quantitative Solubility of rac-Ibuprofen-d3 in Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | >45 |
| Dimethyl sulfoxide (DMSO) | >50 |
| Ethanol | >60 |
Table 2: Qualitative Solubility of rac-Ibuprofen-d3 in Organic Solvents
| Solvent | Solubility |
| Acetonitrile | Slightly Soluble |
| Chloroform | Sparingly Soluble |
| Ethanol | Slightly Soluble (with sonication) |
Table 3: Quantitative Solubility of rac-Ibuprofen in Organic Solvents (for reference)
| Solvent | Solubility (mg/mL) | Notes |
| Ethanol | ~60 | |
| Dimethyl sulfoxide (DMSO) | ~50 | |
| Dimethylformamide (DMF) | ~45 | |
| Acetone | High | Solubility is temperature-dependent. |
| Dichloromethane | High | Solubility is temperature-dependent. |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure in pharmaceutical sciences. Two common methods for determining the solubility of a solid compound in an organic solvent are the Shake-Flask Method and the Laser Monitoring Technique.
Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound (e.g., rac-Ibuprofen-d3) to a known volume of the desired organic solvent in a sealed glass vial or flask.
-
Agitate the container using a mechanical shaker or a magnetic stirrer at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]
-
-
Phase Separation:
-
Once equilibrium is established, separate the undissolved solid from the saturated solution.
-
This is typically achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) that does not absorb the solute.[1]
-
-
Quantification of the Solute:
-
Determine the concentration of the solute in the clear, saturated filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[2]
-
Gravimetric Analysis (Alternative Quantification):
-
Accurately weigh a clean, dry evaporating dish.[3]
-
Pipette a known volume of the clear, saturated filtrate into the pre-weighed dish.
-
Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Dry the dish containing the residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.
-
The difference between the final and initial weight of the dish gives the mass of the dissolved solute.
-
-
-
Data Reporting:
-
Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Dynamic Solubility Measurement via Laser Monitoring Technique
The laser monitoring technique is an automated method for determining the solubility of a compound by detecting the point at which a solid completely dissolves in a solvent upon heating or the point of precipitation upon cooling.
Methodology:
-
System Setup:
-
Place a known mass of the solute and a precise volume of the solvent into a temperature-controlled vessel equipped with a magnetic stirrer.
-
A laser beam is passed through the suspension, and a detector measures the amount of transmitted or scattered light.
-
-
Measurement Cycle:
-
The temperature of the vessel is gradually increased at a controlled rate.
-
As the temperature rises, the solute dissolves, and the amount of undissolved solid decreases, leading to a change in the detected light signal.
-
The temperature at which the light signal indicates the complete dissolution of the solid is recorded as the solubility temperature for that specific concentration.
-
-
Data Analysis:
-
The experiment is repeated with different solute-to-solvent ratios to generate a solubility curve, which plots solubility as a function of temperature.
-
This method allows for rapid and automated determination of solubility profiles across a range of temperatures.
-
Bioanalytical Workflow: rac-Ibuprofen-d3 as an Internal Standard
In bioanalytical chemistry, stable isotope-labeled compounds like rac-Ibuprofen-d3 are invaluable as internal standards for the quantification of the parent drug by mass spectrometry. The following workflow illustrates the typical use of rac-Ibuprofen-d3 in a quantitative bioassay.
Caption: Bioanalytical workflow using rac-Ibuprofen-d3 as an internal standard.
This diagram outlines the key stages of a typical quantitative bioanalytical method. A known amount of the internal standard, rac-Ibuprofen-d3, is added to the biological sample containing the analyte, Ibuprofen. Both the analyte and the internal standard are then co-extracted, concentrated, and analyzed by LC-MS/MS. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte in the original sample by referencing a calibration curve. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
References
A Technical Guide to the Stability and Storage of rac-Ibuprofen-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for racemic (rac) Ibuprofen-d3. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who utilize deuterated analogues of active pharmaceutical ingredients (APIs) as internal standards or for metabolic profiling. This guide summarizes available data on storage, stability, potential degradation pathways, and provides a framework for experimental protocols to ensure the integrity of rac-Ibuprofen-d3 in a laboratory setting.
Chemical and Physical Properties
rac-Ibuprofen-d3 is a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. In this isotopologue, three hydrogen atoms on the methyl group of the propanoic acid side chain are replaced with deuterium. This substitution results in a molecular weight increase of approximately 3 g/mol compared to the parent compound.
| Property | Value |
| Chemical Name | 2-(4-isobutylphenyl)propanoic-3,3,3-d3 acid |
| Synonyms | Ibuprofen-d3, rac-Ibuprofen (methyl-d3) |
| CAS Number | 121662-14-4 |
| Molecular Formula | C₁₃H₁₅D₃O₂ |
| Molecular Weight | ~209.30 g/mol |
| Appearance | White to off-white solid |
Recommended Storage and Stability
Proper storage is critical to maintain the chemical integrity and purity of rac-Ibuprofen-d3. Based on information from various suppliers, the following storage conditions are recommended.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C (for long-term storage) or 2-8°C (for short-term storage) | [1][2][3] |
| Shipping Conditions | Ambient temperature | [3] |
| Long-Term Stability | ≥ 4 years when stored at -20°C | [3] |
| Container | Tightly sealed, light-resistant container | General best practice |
Note: It is imperative to consult the certificate of analysis and supplier-specific recommendations for the particular lot of rac-Ibuprofen-d3 being used.
Potential Degradation Pathways
Key Considerations for rac-Ibuprofen-d3:
-
Kinetic Isotope Effect: The presence of deuterium atoms can sometimes alter the rate of chemical reactions (a phenomenon known as the kinetic isotope effect). However, for the degradation pathways of Ibuprofen, which primarily involve other parts of the molecule, the effect of deuteration on the methyl group is expected to be minimal.
-
Identified Degradants of Ibuprofen: Studies on Ibuprofen have identified several degradation products under various stress conditions. These are likely to be the same for rac-Ibuprofen-d3 and may include:
-
4-isobutylacetophenone
-
Products of esterification with excipients (e.g., PEG, sorbitol) in formulated products.
-
Products of decarboxylation at elevated temperatures.
-
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately assessing the purity of rac-Ibuprofen-d3 and quantifying any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a common and effective approach.
Example of a Stability-Indicating RP-HPLC Method
The following is a generalized protocol based on established methods for Ibuprofen analysis. Method optimization and validation are essential for specific laboratory applications.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10-20 µL
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.
Forced Degradation Study Protocol
To establish the stability-indicating nature of an analytical method and to understand the degradation profile of rac-Ibuprofen-d3, a forced degradation study should be performed. The following conditions are recommended based on ICH guidelines and studies on Ibuprofen.
| Stress Condition | Example Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid-state sample at 105°C for 48 hours |
| Photostability | Expose sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Visualizations
Ibuprofen's Mechanism of Action: COX Inhibition Pathway
The primary mechanism of action for Ibuprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Ibuprofen's inhibition of COX-1 and COX-2 enzymes.
Experimental Workflow for a Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study of rac-Ibuprofen-d3.
References
Commercial Suppliers and Technical Guide for rac-Ibuprofen-d3
For researchers, scientists, and drug development professionals utilizing rac-Ibuprofen-d3, this technical guide provides a comprehensive overview of commercial suppliers, key technical data, and established experimental protocols. The deuterated form of racemic ibuprofen, rac-Ibuprofen-d3, serves as an invaluable internal standard for the quantitative analysis of ibuprofen in various biological matrices by mass spectrometry.
Commercial Availability
A number of reputable chemical suppliers offer rac-Ibuprofen-d3 for research and analytical purposes. The following table summarizes the key commercial sources.
| Supplier | CAS Number | Molecular Formula | Notes |
| LGC Standards | 121662-14-4 | C₁₃H₁₅D₃O₂ | Offers the product as a neat solid in various pack sizes (e.g., 1 mg, 5 mg, 10 mg). Provides a Certificate of Analysis and Safety Data Sheet upon request.[1][2] |
| Santa Cruz Biotechnology | 121662-14-4 | C₁₃H₁₅D₃O₂ | Lists the compound and notes that it is classified as a Dangerous Good for transport, which may incur additional shipping charges.[2] |
| Cenmed | 121662-14-4 | C₁₃H₁₅D₃O₂ | Provides the product with a stated purity of 98% and 99% deuterium enrichment.[3] |
| Mithridion | Not explicitly stated | Not explicitly stated | Offers rac-Ibuprofen-d3 in 1mg and 10mg quantities.[4] |
| Pharmaffiliates | 121662-14-4 | C₁₃H₁₅D₃O₂ | Supplies the product as a white to pale beige solid and provides a sample Certificate of Analysis and MSDS. |
| Simson Pharma Limited | 121662-14-4 | Not explicitly stated | Provides the product with a Certificate of Analysis. |
| Cayman Chemical | 121662-14-4 | C₁₃H₁₅D₃O₂ | States the isotopic purity is ≥99% for deuterated forms (d₁-d₃). Intended for use as an internal standard for GC- or LC-MS. |
| Sigma-Aldrich | 121662-14-4 | Not explicitly stated | Offers the product as an analytical standard and suggests its use as an internal standard in HPLC-MS/MS applications. |
Technical Specifications
The quality and purity of rac-Ibuprofen-d3 are critical for its function as an internal standard. The following table consolidates the available quantitative data from various suppliers and literature sources.
| Parameter | Specification | Source |
| Chemical Purity (HPLC) | >95% | LGC Standards |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃) | Cayman Chemical |
| Appearance | White to Pale Beige Solid | Pharmaffiliates |
| Molecular Weight | 209.30 g/mol | PubChem |
| Storage Temperature | -20°C or 2-8°C Refrigerator | LGC Standards, Pharmaffiliates |
Experimental Protocols: Quantification of Ibuprofen using LC-MS/MS
rac-Ibuprofen-d3 is predominantly used as an internal standard (IS) for the accurate quantification of ibuprofen in biological samples, such as plasma and synovial fluid, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology synthesized from published research.
Sample Preparation: Solid Phase Extraction (SPE) for Plasma
A robust sample preparation is crucial to remove interfering matrix components.
-
Step 1: In a 96-well plate, dilute 100 µL of spiked plasma with 100 µL of a working solution containing 250 ng/mL of rac-Ibuprofen-d3 in 2% phosphoric acid.
-
Step 2: Condition an SPE plate with methanol followed by 0.1% formic acid.
-
Step 3: Load the diluted plasma sample onto the SPE plate.
-
Step 4: Wash the plate with 2% methanol in 0.1% formic acid.
-
Step 5: Elute the analytes with two aliquots of 80:20 (v/v) acetonitrile-methanol.
-
Step 6: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve ibuprofen from other sample components.
-
LC System: Shimadzu Prominence 20AD HPLC system or equivalent.
-
Analytical Column: ZORBAX Eclipse XDB-C18, 50 mm × 2.1 mm, 3.5-µm.
-
Mobile Phase A: 0.005% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.750 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Gradient:
-
Initial: 30% B, hold for 0.5 min.
-
Linear gradient to 55% B at 4.50 min.
-
Column wash at 90% B.
-
Re-equilibration to initial conditions.
-
Mass Spectrometry (MS) Conditions
The mass spectrometer is used for sensitive and selective detection.
-
Mass Spectrometer: AB Sciex API 5000 or equivalent.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitoring Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Ibuprofen: m/z 205 → 161.
-
Ibuprofen-d3 (IS): m/z 208 → 164.
-
Visualizations
Experimental Workflow for Ibuprofen Quantification
The following diagram illustrates the overall workflow for the quantification of ibuprofen in plasma using rac-Ibuprofen-d3 as an internal standard.
Caption: Workflow for Ibuprofen Quantification.
Signaling Pathway Context: Ibuprofen's Mechanism of Action
While rac-Ibuprofen-d3 is primarily a tool for analysis, it is important to understand the biological context of ibuprofen. Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes.
Caption: Ibuprofen's Inhibition of the COX Pathway.
References
rac Ibuprofen-d3 physical appearance
An In-Depth Technical Guide to rac-Ibuprofen-d3
This technical guide provides a comprehensive overview of racemic (rac) Ibuprofen-d3, a deuterated analog of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Designed for researchers, scientists, and drug development professionals, this document details the physical and chemical properties, synthesis principles, mechanism of action, and key applications of this stable isotope-labeled compound.
Physical and Chemical Properties
rac-Ibuprofen-d3 is physically a solid, appearing as a white to pale beige crystalline powder.[1][2][3] Its primary utility lies in its application as an internal standard for the quantitative analysis of Ibuprofen in biological matrices, owing to its near-identical chemical behavior and distinct mass spectrometric signature.[2][3]
Data Summary
The key physicochemical properties of rac-Ibuprofen-d3 are summarized in the table below for easy reference.
| Property | Value | Citations |
| Physical Appearance | White to Pale Beige Solid | |
| Molecular Formula | C₁₃H₁₅D₃O₂ | |
| Molecular Weight | 209.30 g/mol | |
| CAS Number | 121662-14-4 | |
| Melting Point | 69-71 °C | |
| Solubility | DMF: >45 mg/mLDMSO: >50 mg/mLEthanol: >60 mg/mLAcetonitrile: Slightly SolubleChloroform: Sparingly SolublePBS (pH 7.2): >2 mg/mL | |
| Storage Temperature | -20°C Freezer or 2-8°C Refrigerator | |
| IUPAC Name | 3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid | |
| Synonyms | (±)-Ibuprofen-d3, Ibuprofen D3, 2-(4-Isobutylphenyl)propanoic-3,3,3-d3 Acid |
Principles of Synthesis
The synthesis of rac-Ibuprofen-d3 is not typically detailed in public literature but follows the established synthetic routes for unlabeled Ibuprofen, substituting a key reagent with its deuterated counterpart. The most common industrial methods for producing Ibuprofen are the Boots process and the more modern, greener BHC (Boots-Hoechst-Celanese) process.
The deuteration in rac-Ibuprofen-d3 is specifically located on the methyl group of the propionic acid side chain. This is achieved by using deuterated reagents during the synthetic steps that construct this part of the molecule. For example, in a synthesis pathway involving the conversion of 4'-isobutylacetophenone, a deuterated reagent would be used to introduce the CD₃ group. This ensures the stable isotope label is placed in a position that is not typically susceptible to metabolic loss, making it an ideal internal standard.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Like its non-deuterated parent compound, rac-Ibuprofen-d3 functions as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, Ibuprofen prevents the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The deuteration does not alter this fundamental mechanism of action.
Caption: Ibuprofen's inhibition of COX-1 and COX-2 enzymes.
Application in Quantitative Bioanalysis
The primary application of rac-Ibuprofen-d3 is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Ibuprofen in biological samples, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of Ibuprofen in Human Plasma
This protocol outlines a typical method for determining Ibuprofen concentrations in human plasma using rac-Ibuprofen-d3 as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 20 µL of a working solution of rac-Ibuprofen-d3 (e.g., 10 µg/mL in methanol) to act as the internal standard.
-
Vortex the sample briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Separation:
-
LC System: A standard UHPLC or HPLC system.
-
Column: A C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.05% acetic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A suitable gradient to separate Ibuprofen from matrix components (e.g., starting at 30% B, ramping up to 100% B, followed by re-equilibration).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
- Ibuprofen: m/z 205.0 → 161.1
- rac-Ibuprofen-d3 (IS): m/z 208.0 → 164.0
-
The instrument parameters (e.g., declustering potential, collision energy) should be optimized for these specific transitions.
4. Quantification:
-
A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of Ibuprofen and a fixed concentration of the internal standard (rac-Ibuprofen-d3).
-
The concentration of Ibuprofen in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the bioanalytical process.
Caption: Workflow for Ibuprofen quantification using a deuterated internal standard.
References
Methodological & Application
Application Notes: Utilizing rac-Ibuprofen-d3 as an Internal Standard for Accurate Quantification of Ibuprofen in Biological Matrices via LC-MS
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Accurate and reliable quantification of ibuprofen in biological matrices such as plasma, serum, and synovial fluid is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.[5] To ensure the accuracy and precision of LC-MS/MS assays, the use of a stable isotope-labeled internal standard (IS) is highly recommended. rac-Ibuprofen-d3, a deuterated analog of ibuprofen, is an ideal internal standard as it shares similar physicochemical properties with the analyte, co-elutes chromatographically, and compensates for variations in sample preparation, injection volume, and matrix effects.
These application notes provide a comprehensive overview and detailed protocols for the use of rac-Ibuprofen-d3 as an internal standard for the quantification of ibuprofen in biological samples using LC-MS.
Key Advantages of Using rac-Ibuprofen-d3 as an Internal Standard
-
Improved Accuracy and Precision: As a stable isotope-labeled internal standard, rac-Ibuprofen-d3 closely mimics the behavior of endogenous ibuprofen throughout the analytical process, effectively correcting for variations and leading to more reliable results.
-
Compensation for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. rac-Ibuprofen-d3 experiences similar matrix effects as ibuprofen, allowing for effective normalization of the signal.
-
Correction for Extraction Recovery: Losses during sample preparation are a common source of error. Since rac-Ibuprofen-d3 is added at the beginning of the sample preparation process, it accounts for any analyte loss during extraction.
-
High Specificity: The use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both ibuprofen and rac-Ibuprofen-d3 ensures high selectivity and minimizes interference from other compounds in the matrix.
Experimental Workflow
The general workflow for the quantification of ibuprofen using rac-Ibuprofen-d3 as an internal standard in an LC-MS/MS experiment is depicted below.
Caption: General workflow for ibuprofen quantification using rac-Ibuprofen-d3.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated LC-MS/MS methods using rac-Ibuprofen-d3 as an internal standard.
Table 1: Linearity and Sensitivity
| Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Human Plasma | 0.05 - 36 | > 0.99 |
| Miniature Swine Plasma | 0.01 - 1 | Not Specified |
| Miniature Swine Synovial Fluid | 0.01 - 1 | Not Specified |
| Dog Plasma | Not Specified | Not Specified |
Table 2: Accuracy and Precision
| Matrix | Concentration Level | Accuracy (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| Human Plasma | Low, Medium, High | 88.2 - 103.67 | < 5 | < 5 |
| Miniature Swine Plasma | 30, 350, 700 ng/mL | Not Specified | Not Specified | Not Specified |
| Miniature Swine Synovial Fluid | 30, 350, 700 ng/mL | Not Specified | Not Specified | Not Specified |
Table 3: Recovery and Matrix Effect
| Matrix | Recovery (%) | Matrix Effect (%) |
| Human Plasma | 78.4 - 80.9 | Negligible |
| Miniature Swine Plasma | 54 - 60 | Not Specified |
| Miniature Swine Synovial Fluid | 37 - 41 | Not Specified |
| Dog Plasma | Not Specified | 86.74 - 100.99 |
Detailed Experimental Protocols
The following protocols are based on established and validated methods found in the literature. Researchers should optimize these protocols for their specific instrumentation and experimental needs.
Protocol 1: Quantification of Ibuprofen in Human Plasma by Protein Precipitation
This protocol is adapted from a method for the determination of ibuprofen in human plasma.
1. Materials and Reagents
-
Ibuprofen analytical standard
-
rac-Ibuprofen-d3 internal standard
-
Methanol (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions
-
Ibuprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve ibuprofen in methanol.
-
rac-Ibuprofen-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve rac-Ibuprofen-d3 in methanol.
-
Ibuprofen Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol:water (50:50, v/v) to create calibration standards.
-
rac-Ibuprofen-d3 Working Solution (IS): Dilute the rac-Ibuprofen-d3 stock solution with methanol to a suitable concentration (e.g., 1 µg/mL).
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the rac-Ibuprofen-d3 working solution and vortex briefly.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent
-
Mobile Phase A: 0.05% acetic acid and 5 mM ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient Elution:
Time (min) % B 0.0 30 2.0 95 2.1 30 | 4.0 | 30 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Ibuprofen: m/z 205.0 → 161.1
-
rac-Ibuprofen-d3: m/z 208.0 → 164.0
-
Protocol 2: Quantification of Ibuprofen in Plasma by Liquid-Liquid Extraction
This protocol provides an alternative sample preparation method using liquid-liquid extraction.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Ethyl acetate (LC-MS grade)
-
Methyl tertiary-butyl ether (MTBE) (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the rac-Ibuprofen-d3 working solution and vortex briefly.
-
Add 10 µL of 1% formic acid to acidify the sample.
-
Add 600 µL of ethyl acetate:MTBE (7:3, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Follow the LC-MS/MS conditions outlined in Protocol 1 or optimize as needed. For chiral separations, a specific chiral column such as a CHIRALCEL® OJ-3R (150 × 4.6 mm, 3 µm) with an isocratic mobile phase of 0.008% formic acid in water-methanol may be used.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both ibuprofen and rac-Ibuprofen-d3.
-
Peak Area Ratio: Calculate the ratio of the peak area of ibuprofen to the peak area of rac-Ibuprofen-d3 for each sample, standard, and quality control.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of rac-Ibuprofen-d3 as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of ibuprofen in various biological matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to develop and validate accurate and precise bioanalytical methods for ibuprofen.
References
- 1. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. CDT-ibuprofen | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 5. DSpace [diposit.ub.edu]
HPLC Method for the Quantification of Ibuprofen Using a Deuterated Internal Standard
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of ibuprofen in biological matrices, such as plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection. The use of a deuterated internal standard, Ibuprofen-d3, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.
Introduction
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that requires accurate quantification in various research and clinical settings, including pharmacokinetic and bioavailability studies. The inclusion of a stable isotope-labeled internal standard, such as Ibuprofen-d3, is a robust analytical practice that minimizes the impact of matrix effects and procedural errors. This application note details a validated HPLC-UV method suitable for the routine analysis of ibuprofen. The chromatographic conditions are optimized to provide a rapid and efficient separation of ibuprofen and its deuterated analog.
Quantitative Data Summary
The following tables summarize the typical quantitative data and validation parameters for the HPLC analysis of ibuprofen using a deuterated internal standard.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Analyte | Ibuprofen |
| Internal Standard | Ibuprofen-d3 |
| Retention Time - Ibuprofen | ~ 9.9 min |
| Retention Time - Ibuprofen-d3 | ~ 9.9 min |
| Total Run Time | < 15 minutes |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 1 µg/mL |
Table 2: Method Validation Summary
| Validation Parameter | Specification | Result |
| Accuracy | 85 - 115% | Within acceptance criteria |
| Low QC (5 µg/mL) | 99.4 - 104.2% | |
| Mid QC (50 µg/mL) | 99.7 - 104.1% | |
| High QC (90 µg/mL) | 99.5 - 103.8% | |
| Precision (RSD) | ≤ 15% | Within acceptance criteria |
| Intra-day Precision | 1.8 - 4.8 % | |
| Inter-day Precision | 1.2 - 4.7 % | |
| Recovery | > 85% | ~87% or greater |
| Specificity | No interference from endogenous components | Confirmed |
Experimental Protocols
Materials and Reagents
-
Ibuprofen reference standard (≥98% purity)
-
Ibuprofen-d3 internal standard (≥98% purity, 95 atom % D)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (or ortho-phosphoric acid)
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL Ibuprofen): Accurately weigh 10 mg of ibuprofen reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL Ibuprofen-d3): Accurately weigh 10 mg of Ibuprofen-d3 and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ibuprofen stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Working Internal Standard Solution (10 µg/mL): Dilute the Ibuprofen-d3 stock solution with the same diluent.
Sample Preparation (Plasma)
This protocol utilizes protein precipitation, a common and effective method for plasma sample cleanup.
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the 10 µg/mL Ibuprofen-d3 working internal standard solution and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex to dissolve and transfer to an HPLC vial for injection.
HPLC Conditions
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Run Time: 15 minutes
Calibration Curve and Quantification
-
Prepare calibration standards by spiking blank plasma with the ibuprofen working standard solutions to achieve the desired concentration range (1-100 µg/mL).
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Inject the processed calibration standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area ratio of ibuprofen to Ibuprofen-d3 against the concentration of ibuprofen.
-
Determine the concentration of ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of ibuprofen.
References
- 1. Ultraviolet light spectroscopic characterization of ibuprofen acid aggregation in deionized water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Ibuprofen in Biological Matrices by GC-MS with Racemic Ibuprofen-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of ibuprofen in biological samples, such as plasma and serum, using gas chromatography-mass spectrometry (GC-MS). The method employs racemic ibuprofen-d3 as an internal standard to ensure high accuracy and precision. The protocol includes comprehensive procedures for sample preparation, derivatization, and GC-MS analysis. Validation parameters, including linearity, limit of detection, and accuracy, are presented in tabular format for clear interpretation. A graphical representation of the experimental workflow is also provided to facilitate easy implementation of the method in a laboratory setting.
Introduction
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) for the management of pain, fever, and inflammation.[1][2] Accurate and reliable quantification of ibuprofen in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high selectivity and sensitivity for the determination of drugs like ibuprofen in complex biological samples.[3] The use of a stable isotope-labeled internal standard, such as racemic ibuprofen-d3, is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response. This application note details a robust GC-MS method for the quantification of ibuprofen, adaptable for various research and clinical applications.
Experimental Protocol
Materials and Reagents
-
Ibuprofen analytical standard
-
Racemic Ibuprofen-d3 (α-methyl-2H3-4-(isobutyl)phenylacetic acid)
-
Pentafluorobenzyl (PFB) bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Acetonitrile (anhydrous)
-
Acetate buffer (1M, pH 4.9)
-
Nitrogen gas, high purity
-
Biological matrix (e.g., human plasma, mouse serum)
Sample Preparation
-
Sample Aliquoting and Internal Standard Spiking: To a 10 µL aliquot of the biological sample (plasma or serum), add the internal standard, racemic ibuprofen-d3.[4]
-
Dilution and Acidification: Dilute the sample with 80 µL of 1M acetate buffer (pH 4.9).
-
Liquid-Liquid Extraction:
-
Add 500 µL of ethyl acetate to the sample mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.
-
-
Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.
Derivatization
Derivatization is performed to increase the volatility and thermal stability of ibuprofen for GC analysis.
-
Reagent Preparation: Prepare the derivatization reagent by mixing pentafluorobenzyl (PFB) bromide and N,N-diisopropylethylamine in anhydrous acetonitrile.
-
Reaction: Reconstitute the dried extract with the derivatization reagent.
-
Incubation: Incubate the mixture at 60°C for 30 minutes to allow for the complete formation of the PFB ester of ibuprofen and ibuprofen-d3.
-
Solvent Evaporation: After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried derivatized sample in a suitable solvent, such as ethyl acetate, for GC-MS analysis.
GC-MS Analysis
The analysis is performed using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 3 minutes.
-
Ramp: Increase at 20°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) or Electron Impact (EI). ECNI is often preferred for PFB derivatives due to its high sensitivity.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ibuprofen (d0-ibuprofen) PFB ester: Monitor the carboxylate anion [M-PFB]⁻ at m/z 205.
-
Ibuprofen-d3 (d3-ibuprofen) PFB ester: Monitor the carboxylate anion [M-PFB]⁻ at m/z 208.
-
-
Quantitative Data Summary
The following tables summarize the quantitative performance of the described GC-MS method.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Ibuprofen | 0.05 - 5.0 | 0.998 |
Data derived from a representative study and may vary based on specific instrumentation and matrix.
Table 2: Method Validation Parameters
| Parameter | Value |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (Recovery) | 93.7% - 110% |
| Precision (RSD) - Intra-day | 0.8% - 4.9% |
| Precision (RSD) - Inter-day | 4.26% - 5.84% |
These values demonstrate the method's sensitivity, accuracy, and reproducibility.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: GC-MS workflow for ibuprofen analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the quantitative determination of ibuprofen in biological matrices. The use of racemic ibuprofen-d3 as an internal standard ensures high accuracy and precision, making this protocol suitable for a wide range of research and clinical applications, including pharmacokinetic and bioequivalence studies. The provided experimental details and performance data serve as a comprehensive guide for the successful implementation of this analytical method.
References
- 1. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. GC-MS and GC-MS/MS measurement of ibuprofen in 10-μL aliquots of human plasma and mice serum using [α-methylo-2H3]ibuprofen after ethyl acetate extraction and pentafluorobenzyl bromide derivatization: Discovery of a collision energy-dependent H/D isotope effect and pharmacokinetic application to inhaled ibuprofen-arginine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of Ibuprofen Enantiomers using a Deuterated Internal Standard
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule that is typically administered as a racemic mixture of its two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity of ibuprofen is primarily attributed to the (S)-(+)-enantiomer, which is significantly more potent in inhibiting prostaglandin synthesis than the (R)-(-)-enantiomer. Although the (R)-(-)-enantiomer is largely inactive, it can undergo in-vivo unidirectional chiral inversion to the active (S)-(+)-form.[1][2] Given the differences in their pharmacological profiles, the enantioselective determination of ibuprofen is crucial in pharmacokinetic and metabolic studies.
This document provides a detailed protocol for the chiral separation and quantification of ibuprofen enantiomers in biological matrices, specifically dog plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol is based on a validated method by Lee et al. (2023) which employs (S)-(+)-ibuprofen-d3 as a stable isotope-labeled internal standard (IS) for accurate quantification.[1][3] While the specific protocol detailed here uses an enantiomerically pure internal standard, a racemic mixture of Ibuprofen-d3 could also be employed, in which case the individual deuterated enantiomer peaks would be used for the quantification of their respective non-deuterated counterparts.
Principle
The method involves the separation of (S)-(+)- and (R)-(-)-ibuprofen using a chiral stationary phase under reversed-phase liquid chromatography conditions. Detection and quantification are achieved using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a deuterated internal standard ((S)-(+)-ibuprofen-d3) compensates for variability in sample preparation and instrument response, ensuring high accuracy and precision.[3]
Experimental Protocols
1. Materials and Reagents
-
(S)-(+)-Ibuprofen and (R)-(-)-Ibuprofen reference standards
-
(S)-(+)-Ibuprofen-d3 (Internal Standard 1, IS1)
-
(S)-(+)-Ketoprofen (Internal Standard 2, IS2 - optional, used for additional quality control)
-
HPLC-grade methanol, ethyl acetate, and methyl tertiary-butyl ether
-
Formic acid
-
Ultrapure water
-
Control biological matrix (e.g., drug-free dog plasma)
2. Standard and Sample Preparation
2.1. Stock and Working Solutions
-
Prepare individual stock solutions of (S)-(+)-ibuprofen, (R)-(-)-ibuprofen, and (S)-(+)-ibuprofen-d3 at a concentration of 1 mg/mL in 100% methanol.
-
Prepare working solutions by diluting the stock solutions with 50% methanol (v/v) to appropriate concentrations for calibration standards and quality control (QC) samples.
-
Store all stock and working solutions at -20°C.
2.2. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking control plasma with the working solutions of (S)-(+)- and (R)-(-)-ibuprofen to achieve a concentration range of 0.1 to 80 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 64 µg/mL) in a similar manner using a separate stock solution from the calibration standards.
2.3. Plasma Sample Preparation (Liquid-Liquid Extraction)
-
To a 10 µL aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.
-
Perform a one-step liquid-liquid extraction by adding an extraction solvent of ethyl acetate and methyl tertiary-butyl ether (7:3, v/v).
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
3.1. Chromatographic Conditions A validated method for the chiral separation of ibuprofen enantiomers is summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II |
| Chiral Column | CHIRALCEL® OJ-3R (150 × 4.6 mm, 3 µm) |
| Mobile Phase | Isocratic: 0.008% Formic acid in Water:Methanol (15:85, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.2. Mass Spectrometric Conditions The mass spectrometer is operated in negative ESI mode with MRM.
| Parameter | Condition |
| Mass Spectrometer | Agilent 6495 Triple Quadrupole LC/MS |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | |
| (S)-(+)- & (R)-(-)-Ibuprofen | m/z 205.1 → 160.9 |
| (S)-(+)-Ibuprofen-d3 (IS1) | m/z 208.1 → 163.9 |
| (S)-(+)-Ketoprofen (IS2) | m/z 253.1 → 208.9 |
| Gas Temperature | 200°C |
| Gas Flow | 15 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 12 L/min |
| Capillary Voltage | 3500 V |
Data Presentation
Table 1: Method Validation Parameters for Ibuprofen Enantiomers in Dog Plasma
| Parameter | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen |
| Linearity Range (µg/mL) | 0.1 - 80 | 0.1 - 80 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | 0.1 |
| Accuracy (%) at QC Levels | ||
| Low (0.3 µg/mL) | 95.00 - 105.67 | 96.33 - 104.33 |
| Mid (30 µg/mL) | 97.67 - 100.83 | 98.17 - 102.17 |
| High (64 µg/mL) | 99.38 - 101.88 | 99.69 - 102.19 |
| Precision (CV, %) at QC Levels | ||
| Low (0.3 µg/mL) | 2.15 - 5.57 | 2.40 - 4.99 |
| Mid (30 µg/mL) | 1.63 - 2.87 | 1.99 - 3.20 |
| High (64 µg/mL) | 1.25 - 2.12 | 1.25 - 2.50 |
| Extraction Recovery (%) | 82.23 - 85.28 | 84.01 - 87.89 |
| Matrix Effect (%) | 86.74 - 93.79 | 94.38 - 100.99 |
Mandatory Visualization
Caption: Workflow for the chiral separation of ibuprofen enantiomers.
References
- 1. A Validated Chiral LC-MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ibuprofen Analysis in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) for which accurate quantification in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the sample preparation of ibuprofen from plasma samples prior to analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Methodologies and Experimental Protocols
Three primary methods for the extraction of ibuprofen from plasma are detailed below. The choice of method often depends on the required sensitivity, sample throughput, and the analytical instrumentation available.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins.
Experimental Protocol:
-
To 1.0 mL of a human plasma sample in a centrifuge tube, add 0.50 mL of acetonitrile.[1][2]
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant containing ibuprofen.[1][2]
-
To enhance the separation of acetonitrile from the aqueous layer, saturate the supernatant with ammonium sulfate.
-
The resulting acetonitrile layer can be directly injected into the HPLC system.
-
Alternatively, for LC-MS/MS analysis, a one-step protein precipitation can be performed by adding a precipitating agent (e.g., methanol), vortexing, and centrifuging. The resulting supernatant is then ready for injection.
Diagram of Protein Precipitation Workflow:
Caption: General workflow for protein precipitation.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than protein precipitation.
Experimental Protocol:
-
Pipette 100 µL of plasma into a 7 mL glass borosilicate screw-top tube.
-
Add 50 µL of an internal standard solution (e.g., flurbiprofen at 10 µg/mL).
-
Vortex for 5 seconds.
-
Add 100 µL of 0.1 M phosphoric acid to acidify the sample.
-
Add 1 mL of methanol and 1 mL of ethyl acetate as the extraction solvent.
-
Cap the tubes and place them on a rocker for 10 minutes.
-
Centrifuge at 1,864 x g for 20 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Diagram of Liquid-Liquid Extraction Workflow:
References
Solid-Phase Extraction of Ibuprofen: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the solid-phase extraction (SPE) of ibuprofen from various sample matrices, including pharmaceutical formulations and biological fluids. The described methodology is essential for the accurate quantification of ibuprofen in research, drug development, and quality control settings. This application note includes a comprehensive experimental protocol, a summary of expected quantitative outcomes, and a visual representation of the workflow to ensure procedural clarity and reproducibility.
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), requires efficient and selective extraction from complex sample matrices prior to analysis. Solid-phase extraction is a robust and widely adopted technique for sample clean-up and concentration, offering significant advantages over traditional liquid-liquid extraction, such as reduced solvent consumption, higher recovery, and the potential for automation.[1] This protocol details a reliable SPE method for the isolation of ibuprofen, suitable for subsequent analysis by techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
Experimental Protocol
This protocol is a generalized procedure and may require optimization depending on the specific sample matrix and analytical requirements.
1. Materials and Reagents
-
SPE Cartridges:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Acetic Acid
-
Ammonium Hydroxide
-
Phosphate Buffer (pH 3.0 and pH 7.0)
-
Internal Standard (e.g., Flurbiprofen)
2. Sample Preparation
-
Pharmaceutical Formulations (Tablets, Powders):
-
Accurately weigh a portion of the ground tablet or powder equivalent to a known amount of ibuprofen.
-
Dissolve the sample in a suitable solvent (e.g., methanol or deionized water) and vortex or sonicate to ensure complete dissolution.
-
Dilute the sample to a final concentration within the linear range of the analytical method.
-
-
Creams and Ointments:
-
Accurately weigh a portion of the cream and dissolve it in a non-polar solvent like hexane to precipitate excipients.
-
The supernatant can then be further processed.
-
-
Biological Fluids (Plasma, Urine):
-
For plasma samples, deproteination is often necessary. This can be achieved by adding acetonitrile, followed by centrifugation.
-
Urine samples may require dilution with a buffer to adjust the pH.
-
It is crucial to acidify plasma samples upon collection if analyzing for ibuprofen acyl glucuronide.
-
3. Solid-Phase Extraction Procedure
The following is a general procedure that should be optimized based on the chosen SPE cartridge.
-
Step 1: Cartridge Conditioning
-
Pass 2-3 mL of methanol through the cartridge to wet the sorbent.
-
-
Step 2: Cartridge Equilibration
-
Flush the cartridge with 2-3 mL of deionized water or a buffer matching the pH of the sample. For anion exchange cartridges, a basic pH (e.g., pH 10 with 2% ammonium hydroxide) is used, while for reversed-phase and hydrophilic-lipophilic balanced cartridges, an acidic pH (e.g., pH 3.0 with 2% acetic acid) is employed.
-
-
Step 3: Sample Loading
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
-
Step 4: Washing
-
Wash the cartridge with a solvent designed to remove interferences while retaining ibuprofen.
-
For reversed-phase and HLB cartridges, a weak organic solvent or an acidic solution (e.g., 1 mL of 2% acetic acid) can be used.
-
For anion exchange cartridges, a basic solution (e.g., 1 mL of 2% ammonium hydroxide) is appropriate.
-
-
-
Step 5: Elution
-
Elute the retained ibuprofen with a strong organic solvent.
-
For reversed-phase and HLB cartridges, 2 x 1 mL of methanol is typically used.
-
For anion exchange cartridges, an acidified organic solvent (e.g., 2 x 1 mL of a methanol:2% acetic acid mixture) is effective.
-
-
4. Post-Elution Processing
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen.
-
The residue is then reconstituted in the mobile phase used for the subsequent chromatographic analysis.
Data Presentation
The following tables summarize typical performance data for the solid-phase extraction of ibuprofen using different sorbents.
Table 1: Recovery of Ibuprofen using Various SPE Sorbents
| SPE Sorbent | Sample Matrix | Average Recovery (%) | Reference |
| Oasis MAX (Anion Exchange) | Pharmaceutical Formulations | 90 - 100.2 | |
| Zirconium Dioxide | Suppositories & Oral Suspension | 94 - 95 | |
| C18 (Reversed-Phase) | Plasma | 70 ± 9 | |
| C18 (Reversed-Phase) | Plasma (Ibuprofen Glucuronide) | 94 ± 8 |
Table 2: Method Validation Parameters for Ibuprofen Analysis after SPE
| Parameter | Value | Reference |
| Precision (RSD) | < 6% | |
| Linearity Range (Ibuprofen) | 0.5 - 100 µg/mL | |
| Linearity Range (Ibuprofen Glucuronide) | 0.1 - 10 µg/mL |
Mandatory Visualization
The following diagram illustrates the general workflow of the solid-phase extraction protocol for ibuprofen.
Caption: Workflow for the solid-phase extraction of ibuprofen.
Conclusion
The solid-phase extraction protocol outlined in this application note provides a robust and efficient method for the isolation and purification of ibuprofen from diverse and complex matrices. The selection of the appropriate SPE sorbent and optimization of the extraction steps are critical for achieving high recovery and reproducibility. The presented workflow and data serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of ibuprofen.
References
- 1. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nyc.gov [nyc.gov]
- 3. Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ibuprofen in combined dosage forms and cream by direct UV spectrophotometry after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Ibuprofen in Human Urine using Liquid-Liquid Extraction Coupled with HPLC-UV Analysis
Abstract
This application note details a robust and reliable method for the quantitative determination of ibuprofen in human urine samples. The protocol employs a simple and efficient liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, followed by analysis using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.
Introduction
Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Monitoring its concentration in biological matrices such as urine is crucial for understanding its metabolism, excretion kinetics, and for clinical and forensic toxicology. Liquid-liquid extraction is a widely used technique for the isolation of drugs from complex biological samples due to its simplicity and effectiveness.[1][2] This note provides a detailed protocol for the extraction of ibuprofen from urine, optimized for high recovery and reproducibility. The subsequent analysis by HPLC-UV offers a sensitive and selective means of quantification.
Principle
The method is based on the principle of partitioning. Ibuprofen, being a weak acid, is protonated in an acidic environment, which increases its solubility in organic solvents. The urine sample is first acidified to a pH of approximately 3 to facilitate the extraction of ibuprofen into a water-immiscible organic solvent.[3] A mixture of hexane and isopropanol is utilized as the extraction solvent. Following extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for HPLC analysis.
Materials and Reagents
-
Ibuprofen analytical standard
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Hydrochloric Acid (HCl), 6 M
-
Sodium Bicarbonate (NaHCO₃)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (85%)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Syringe filters (0.45 µm)
Experimental Protocols
Prepare a stock solution of ibuprofen (1 mg/mL) in methanol. From this stock, prepare working standards at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution with the mobile phase.
-
Sample Collection: Collect urine samples in sterile containers. For stability, samples can be stored at 2-8°C for short-term storage or frozen at -20°C for long-term storage.
-
Acidification: Transfer 1 mL of the urine sample into a 15 mL conical centrifuge tube. Acidify the sample to approximately pH 3 by adding 6 M HCl dropwise.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., Ibufenac) if available.
-
Extraction: Add 5 mL of the extraction solvent (Hexane:Isopropanol, 9:1 v/v) to the acidified urine sample.
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of ibuprofen into the organic phase.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
(Optional Back-Extraction for Cleanup): To further purify the extract, add 2 mL of 0.1 M Sodium Bicarbonate solution to the collected organic phase. Vortex for 2 minutes and centrifuge. The ibuprofen will move to the aqueous bicarbonate layer. Carefully collect the lower aqueous layer, re-acidify with HCl, and perform a second extraction with the organic solvent.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Mobile Phase: A mixture of acetonitrile and water (acidified to pH 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 214 nm[4]
-
Run Time: Approximately 10 minutes.
Data Presentation
The following table summarizes the quantitative data from various studies on the liquid-liquid extraction of ibuprofen from urine.
| Parameter | Value | Reference(s) |
| Extraction Efficiency | 94-100% | [5] |
| Mean Recovery | 93.73% | |
| Optimal pH for Extraction | 3 | |
| Limit of Detection (LOD) | 0.03 µg/mL | |
| Limit of Quantification (LOQ) | 0.1 µg/mL | |
| Linearity Range | 0.1 - 10.0 µg/mL | |
| Precision (RSD) | < 6.31% | |
| Accuracy (Relative Error) | < 12.00% |
Visualization of Experimental Workflow
Caption: Workflow for Liquid-Liquid Extraction of Ibuprofen from Urine.
Conclusion
The described liquid-liquid extraction method followed by HPLC-UV analysis provides a simple, rapid, and cost-effective approach for the determination of ibuprofen in human urine. The high extraction efficiency and good validation parameters make it a suitable method for routine analysis in a research or clinical setting. The optional back-extraction step can be incorporated for samples requiring more extensive cleanup.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ibuprofen and its major metabolites in human urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5300301A - Isolation of ibuprofen from tablets - Google Patents [patents.google.com]
Application Notes and Protocols for rac-Ibuprofen-d3 as an Internal Standard in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of racemic Ibuprofen-d3 (rac-Ibuprofen-d3) as an internal standard (IS) in the quantitative analysis of ibuprofen in biological matrices, particularly for pharmacokinetic, bioavailability, and bioequivalence studies. The use of a stable isotope-labeled internal standard like Ibuprofen-d3 is a robust method to correct for analyte loss during sample preparation and variations in instrument response, leading to accurate and precise quantification.[1][2]
Quantitative Data Summary
The concentration of rac-Ibuprofen-d3 as an internal standard can vary depending on the specific bioanalytical method, the expected concentration range of the analyte (ibuprofen), and the sensitivity of the mass spectrometer. The following table summarizes typical concentrations used in published LC-MS/MS methods.
| Parameter | Concentration | Matrix | Sample Volume | Reference |
| Stock Solution | 1 mg/mL | Dimethyl sulfoxide (DMSO) | - | [3] |
| Working Solution | 250 ng/mL | 2% Phosphoric Acid | - | [3] |
| Working Solution | 3 µg/mL | 80:20 Methanol:Water | - | [4] |
| Final Concentration in Sample | 10 µg/mL | Dog Plasma | 10 µL | |
| Spiking Solution in Sample | 250 ng/mL | Miniature Swine Plasma | 100 µL |
Experimental Protocols
A generalized protocol for the use of rac-Ibuprofen-d3 as an internal standard in the LC-MS/MS analysis of ibuprofen in plasma is detailed below. This protocol is based on common methodologies such as protein precipitation.
1. Materials and Reagents
-
rac-Ibuprofen-d3 (Internal Standard)
-
Ibuprofen (Analyte)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid
-
Ammonium Acetate
-
Ultrapure Water
-
Blank biological matrix (e.g., human plasma)
2. Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh a known amount of rac-Ibuprofen-d3 and dissolve it in a suitable solvent such as methanol or dimethyl sulfoxide to achieve a final concentration of 1 mg/mL. Store this stock solution at -20°C.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of ibuprofen in methanol at a concentration of 1 mg/mL.
-
Internal Standard (IS) Working Solution: Prepare a working solution of rac-Ibuprofen-d3 by diluting the stock solution with a suitable solvent (e.g., methanol, acetonitrile, or a mobile phase constituent). The final concentration of the working solution will depend on the desired final concentration in the sample and the sample preparation procedure. For example, a working solution of 250 ng/mL can be prepared.
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and quality control samples by spiking blank plasma with known concentrations of ibuprofen.
3. Sample Preparation (Protein Precipitation Method)
-
Thaw frozen plasma samples, calibration standards, and QC samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add a specific volume of the plasma sample (e.g., 100 µL).
-
Add a defined volume of the IS working solution to each tube. For instance, add 100 µL of a 250 ng/mL rac-Ibuprofen-d3 working solution.
-
Add a protein precipitating agent, typically cold acetonitrile or methanol (e.g., 3 volumes of the plasma volume).
-
Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The sample is now ready for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
Chromatographic Separation: Perform chromatographic separation on a C18 column. A typical mobile phase could consist of an aqueous solution with a small amount of acid (e.g., 0.05% acetic acid and 5 mM ammonium acetate) and an organic solvent like methanol, run in a gradient elution.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the transitions for ibuprofen and rac-Ibuprofen-d3 using Multiple Reaction Monitoring (MRM).
-
Ibuprofen: m/z 205.0 → 161.1
-
rac-Ibuprofen-d3: m/z 208.0 → 164.0
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Caption: Workflow for Ibuprofen quantification using rac-Ibuprofen-d3.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: Validated Methods for the Quantification of Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Accurate and reliable quantification of ibuprofen in various matrices, including pharmaceutical formulations and biological fluids, is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides detailed application notes and validated protocols for the quantification of ibuprofen using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Analytical Methods Overview
A summary of the validated analytical methods for ibuprofen quantification is presented below. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput, making them suitable for different research and quality control applications.
| Method | Principle | Common Application | Key Advantages |
| HPLC-UV | Separation by reverse-phase chromatography and detection by UV absorbance. | Routine quality control of pharmaceutical dosage forms (tablets, syrups). | Robust, cost-effective, and widely available.[1][2] |
| LC-MS/MS | Separation by liquid chromatography coupled with highly selective and sensitive mass spectrometric detection. | Bioanalysis of ibuprofen in plasma and other biological fluids for pharmacokinetic studies.[3][4] | High sensitivity, high selectivity, and suitability for complex matrices. |
| UV-Vis Spectrophotometry | Measurement of the absorbance of UV light by ibuprofen at a specific wavelength. | Simple, rapid quantification in bulk drug and simple formulations. | Very simple, fast, and economical for routine analysis. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the quantification of ibuprofen using the described analytical techniques.
Caption: General workflow for ibuprofen quantification by HPLC-UV.
Caption: Workflow for ibuprofen quantification in plasma by LC-MS/MS.
Caption: Workflow for ibuprofen quantification by UV-Vis Spectrophotometry.
Quantitative Data Summary
The following tables summarize the validation parameters for the different analytical methods, providing a basis for method selection and performance evaluation.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 50-200% of nominal concentration | |
| Correlation Coefficient (R²) | >0.999 | |
| Accuracy (% Recovery) | 97.0 - 103.0% | |
| Precision (%RSD) | < 2.0% | |
| Limit of Detection (LOD) | 1.70 µg/mL | |
| Limit of Quantification (LOQ) | 1.56 - 6.05 µg/mL |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 0.05 - 36 µg/mL | |
| Correlation Coefficient (R²) | >0.99 | |
| Accuracy | 88.2 - 107.21% | |
| Precision (%RSD) | < 15% | |
| Limit of Detection (LOD) | 1 ng/mL | |
| Limit of Quantification (LOQ) | 50 ng/mL | |
| Recovery | 78.4 - 94% |
Table 3: UV-Vis Spectrophotometry Method Validation Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 2 - 25 µg/mL | |
| Correlation Coefficient (R²) | >0.999 | |
| Accuracy (% Recovery) | 97.83 - 102.01% | |
| Precision (%RSD) | < 2% | |
| Limit of Detection (LOD) | 0.223 - 0.59 µg/mL | |
| Limit of Quantification (LOQ) | 1.80 µg/mL |
Detailed Experimental Protocols
Protocol 1: Quantification of Ibuprofen in Tablets by HPLC-UV
This protocol is adapted from validated methods for the analysis of ibuprofen in pharmaceutical dosage forms.
5.1.1. Materials and Reagents
-
Ibuprofen reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid
-
Ibuprofen tablets
-
Volumetric flasks, pipettes
-
Syringe filters (0.45 µm)
5.1.2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Data acquisition software
5.1.3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 65:35 v/v)
-
Flow Rate: 0.7 - 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 222 nm
-
Column Temperature: Ambient
5.1.4. Sample Preparation
-
Standard Stock Solution: Accurately weigh about 50 mg of ibuprofen reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 500 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 50-200% of the test concentration).
-
Sample Solution: Weigh and finely powder 20 ibuprofen tablets. Transfer an amount of powder equivalent to 20 mg of ibuprofen into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
5.1.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solution.
-
Identify the ibuprofen peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of ibuprofen in the sample using the calibration curve.
Protocol 2: Quantification of Ibuprofen in Human Plasma by LC-MS/MS
This protocol is based on established methods for the bioanalysis of ibuprofen.
5.2.1. Materials and Reagents
-
Ibuprofen reference standard
-
Ibuprofen-d3 (internal standard, IS)
-
LC-MS grade methanol
-
LC-MS grade water
-
Acetic acid
-
Human plasma
-
Microcentrifuge tubes
5.2.2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 2.7 µm)
-
Data acquisition and processing software
5.2.3. LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.05% acetic acid
-
Mobile Phase B: Methanol
-
Gradient Elution: A suitable gradient to separate ibuprofen from matrix components.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Ibuprofen: m/z 205.0 → 161.1
-
Ibuprofen-d3 (IS): m/z 208.0 → 164.0
-
5.2.4. Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution (ibuprofen-d3).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
5.2.5. Analysis Procedure
-
Equilibrate the LC-MS/MS system.
-
Inject prepared calibration standards and quality control samples.
-
Inject the prepared plasma samples.
-
Quantify ibuprofen concentration by comparing the peak area ratio of ibuprofen to the internal standard against the calibration curve.
Protocol 3: Quantification of Ibuprofen in Bulk Drug by UV-Vis Spectrophotometry
This protocol is adapted from simple and rapid spectrophotometric methods.
5.3.1. Materials and Reagents
-
Ibuprofen reference standard
-
0.1 N Sodium Hydroxide (NaOH) solution
-
Volumetric flasks, pipettes
5.3.2. Instrumentation
-
UV-Visible Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
5.3.3. Method Parameters
-
Solvent: 0.1 N NaOH
-
Wavelength of Maximum Absorbance (λmax): 221-228 nm (to be determined)
-
Scan Range: 200-400 nm for λmax determination
5.3.4. Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of ibuprofen reference standard and dissolve it in a 100 mL volumetric flask with 0.1 N NaOH.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, 10 µg/mL) in 0.1 N NaOH.
-
Sample Solution: Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of ibuprofen and prepare a 100 µg/mL solution in 0.1 N NaOH, followed by dilution to a concentration within the calibration range.
5.3.5. Analysis Procedure
-
Determine the λmax of ibuprofen by scanning a working standard solution from 200-400 nm.
-
Measure the absorbance of the blank (0.1 N NaOH), working standard solutions, and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of ibuprofen in the sample solution from the calibration curve.
References
- 1. ACG Publications - Development and validation of a simple HPLC assay method for ibuprofen, pseudoephedrine hydrochloride and chlorpheniramine maleate in syrup form [acgpubs.org]
- 2. Identification and Quantification of Ibuprofen in Blood Using HPLC-UV/Vis. [esirc.emporia.edu]
- 3. A Validated Enantioselective Assay for the Determination of Ibuprofen in Human Plasma Using Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 4. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Use of Racemic Ibuprofen-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in modern drug development, offering a precise and safe method to investigate the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals.[1][2] By replacing one or more atoms in a drug molecule with a heavier, non-radioactive isotope, such as deuterium (²H), the labeled compound can be distinguished from its unlabeled counterpart by mass spectrometry.[2] This allows for accurate quantification in complex biological matrices. Racemic Ibuprofen-d3 (d3-IBU), a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, serves as an ideal stable isotopically labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies.[3] Its use, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is critical for obtaining high-quality data by correcting for variability during sample preparation and analysis.[4]
Ibuprofen is a chiral drug, with the S-(+)-enantiomer possessing most of the anti-inflammatory activity. The R-(-)-enantiomer undergoes unidirectional metabolic inversion to the active S-(+)-form in the body. Therefore, enantioselective bioanalytical methods are often necessary to fully understand the pharmacokinetic profile of racemic ibuprofen. This application note provides a detailed protocol for a typical pharmacokinetic study of racemic ibuprofen using rac-Ibuprofen-d3 as an internal standard for accurate quantification of both ibuprofen enantiomers in plasma.
Experimental Protocols
Protocol 1: Bioanalytical Method for Quantification of Ibuprofen Enantiomers in Plasma using LC-MS/MS
This protocol describes a validated chiral LC-MS/MS method for the simultaneous determination of (S)-(+)- and (R)-(-)-ibuprofen in plasma, employing rac-Ibuprofen-d3 as the internal standard.
1. Materials and Reagents:
-
Racemic Ibuprofen and its enantiomers ((S)-(+)-Ibuprofen, (R)-(-)-Ibuprofen)
-
Racemic Ibuprofen-d3 (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Ammonium acetate
-
Drug-free plasma (e.g., human, dog, rat)
-
Solvents for liquid-liquid extraction (e.g., ethyl acetate, methyl tertiary-butyl ether) or protein precipitation (e.g., acetonitrile)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of (S)-(+)-ibuprofen, (R)-(-)-ibuprofen, and rac-Ibuprofen-d3 at a concentration of 1 mg/mL in methanol.
-
Prepare working standard solutions by diluting the stock solutions with 50% methanol to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of rac-Ibuprofen-d3 (internal standard) at a fixed concentration (e.g., 10 µg/mL) in 50% methanol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To a 10-100 µL aliquot of plasma sample, add a fixed volume of the internal standard working solution (rac-Ibuprofen-d3).
-
Vortex the sample briefly to mix.
-
Add an appropriate volume of extraction solvent (e.g., a mixture of ethyl acetate and methyl tertiary-butyl ether).
-
Vortex vigorously for several minutes to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Chiral Column: A chiral column is essential for separating the enantiomers (e.g., CHIRALCEL® OJ-3R, 150 × 4.6 mm, 3 µm).
-
Mobile Phase: An isocratic or gradient mobile phase, for example, a mixture of water and methanol containing a small percentage of formic acid or acetic acid and ammonium acetate.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative ion mode is commonly used for ibuprofen analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for ibuprofen and its deuterated internal standard are monitored.
Protocol 2: Pharmacokinetic Study Design
This protocol outlines a single-dose, crossover pharmacokinetic study in healthy volunteers.
1. Study Population:
-
A cohort of healthy male and/or female volunteers.
-
Subjects should provide informed consent and meet all inclusion/exclusion criteria.
2. Study Design:
-
A randomized, single-dose, crossover study design is often employed.
-
Each subject receives a single oral dose of racemic ibuprofen (e.g., 400 mg tablet).
-
A washout period of at least one week should be maintained between study periods.
3. Blood Sampling:
-
Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predefined time points (e.g., pre-dose, and 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
4. Bioanalysis:
-
Analyze the plasma samples for the concentrations of (S)-(+)- and (R)-(-)-ibuprofen using the validated LC-MS/MS method described in Protocol 1.
5. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters for each enantiomer using non-compartmental analysis software (e.g., WinNonlin®).
-
Key parameters include:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC₀₋t (Area under the plasma concentration-time curve from time zero to the last measurable concentration)
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AUC₀₋inf (Area under the plasma concentration-time curve from time zero to infinity)
-
t₁/₂ (Elimination half-life)
-
Data Presentation
Quantitative data from pharmacokinetic studies should be clearly summarized to facilitate interpretation and comparison.
Table 1: LC-MS/MS MRM Transitions for Ibuprofen Enantiomers and rac-Ibuprofen-d3 Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ibuprofen Enantiomers | 205.0 - 205.1 | 160.9 - 161.1 |
| rac-Ibuprofen-d3 (IS) | 208.0 - 208.1 | 163.9 - 164.0 |
| Data adapted from multiple sources. |
Table 2: Representative Pharmacokinetic Parameters of Ibuprofen Enantiomers Following Oral Administration of Racemic Ibuprofen
| Parameter | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen |
| Cmax (µg/mL) | 29.9 ± 5.6 | 25.6 ± 4.4 |
| Tmax (h) | 0.51 ± 0.49 | 0.38 ± 0.50 |
| AUC₀₋inf (µg·h/mL) | 105.1 ± 23.0 | 65.3 ± 15.0 |
| t₁/₂ (h) | 2.28 ± 0.35 | 2.14 ± 0.75 |
| Note: These are example values and will vary depending on the study population, dose, and formulation. Data adapted from a study in healthy male volunteers receiving an 800 mg oral dose of racemic ibuprofen arginine. |
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of racemic ibuprofen.
Caption: Metabolic pathway of racemic ibuprofen highlighting chiral inversion.
References
- 1. metsol.com [metsol.com]
- 2. benchchem.com [benchchem.com]
- 3. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of rac-Ibuprofen-d3
These application notes provide a comprehensive guide for the quantitative analysis of racemic Ibuprofen-d3 (rac-Ibuprofen-d3) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Rac-Ibuprofen-d3 is a stable isotope-labeled internal standard (SIL-IS) commonly used for the accurate quantification of Ibuprofen in various biological matrices.
Mass Spectrometry Transitions for Ibuprofen and rac-Ibuprofen-d3
The analysis is typically performed in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is employed for quantification, tracking the transition from a precursor ion to a specific product ion.
Table 1: MRM Transitions for Ibuprofen and rac-Ibuprofen-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Ibuprofen | 205.0 | 161.1 | Negative ESI |
| rac-Ibuprofen-d3 | 208.0 | 164.0 | Negative ESI |
Note: The exact m/z values may vary slightly (e.g., 205.1, 208.1) depending on instrument calibration and resolution. The transitions m/z 205.0 → 161.1 for ibuprofen and m/z 208.0 → 164.0 for its deuterated internal standard are widely reported.[1][2][3][4][5]
Table 2: Optimized Mass Spectrometer Parameters (Example)
| Parameter | Setting |
| Ionization Mode | Negative Electrospray (ESI) |
| Capillary Voltage | Instrument Dependent (Typically 2.5-4.5 kV) |
| Declustering Potential (DP) | Optimized for each analyte |
| Entrance Potential (EP) | Optimized for each analyte |
| Collision Energy (CE) | Optimized for each transition |
| Cell Exit Potential (CXP) | Optimized for each analyte |
Note: Instrument-specific parameters such as collision energy, declustering potential, and capillary voltage require optimization to achieve maximum sensitivity.
Experimental Workflow for Quantification of Ibuprofen using rac-Ibuprofen-d3
The following diagram outlines the typical workflow for a bioanalytical method using rac-Ibuprofen-d3 as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Ibuprofen Analysis with rac-Ibuprofen-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of ibuprofen using rac-Ibuprofen-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in ibuprofen analysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitation.[2] In the analysis of ibuprofen, endogenous substances from biological samples can interfere with its ionization in the mass spectrometer source, leading to unreliable results.[3]
Q2: How does rac-Ibuprofen-d3 help in mitigating matrix effects?
A2: rac-Ibuprofen-d3 is a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for quantitative LC-MS assays because it has nearly identical physicochemical properties to the analyte (ibuprofen).[1] It co-elutes with ibuprofen and experiences similar matrix effects.[2] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively compensated, leading to more accurate and precise quantification.
Q3: What are the common sample preparation techniques to reduce matrix effects in ibuprofen analysis?
A3: The three most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): A simple, fast, and cost-effective method where a solvent (like acetonitrile) is added to the plasma sample to precipitate proteins. However, it is the least selective method and may result in significant remaining matrix components, leading to a higher likelihood of matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates ibuprofen from the aqueous sample matrix into an immiscible organic solvent based on its chemical properties. LLE offers better sample cleanup than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to retain ibuprofen while matrix components are washed away. It generally provides the cleanest extracts and is very effective at minimizing matrix effects.
Q4: When should I choose one sample preparation method over another?
A4: The choice depends on the required sensitivity, throughput, and complexity of the sample matrix.
-
For high-throughput screening where speed is critical and the required sensitivity is not compromised by matrix effects, PPT may be suitable.
-
LLE offers a good balance between sample cleanliness and ease of use for many applications.
-
For methods requiring the highest sensitivity and accuracy, especially with complex matrices, SPE is the recommended approach as it provides the most effective removal of interfering matrix components.
Troubleshooting Guide
This guide addresses common issues related to matrix effects in the LC-MS/MS analysis of ibuprofen using rac-Ibuprofen-d3.
Issue 1: Poor reproducibility of ibuprofen quantification despite using rac-Ibuprofen-d3.
-
Possible Cause: Significant and variable matrix effects between samples that are not fully compensated by the internal standard. This can happen with less effective sample cleanup methods like protein precipitation.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: If using PPT, consider switching to LLE or SPE for a cleaner sample extract.
-
Chromatographic Separation: Optimize the LC gradient to better separate ibuprofen from the regions of ion suppression. A post-column infusion experiment can help identify these regions.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components.
-
Issue 2: Low recovery of ibuprofen and/or rac-Ibuprofen-d3.
-
Possible Cause: Suboptimal extraction conditions for your sample preparation method.
-
Troubleshooting Steps:
-
For LLE:
-
pH Adjustment: Ibuprofen is an acidic drug. Ensure the pH of the sample is acidified (e.g., with phosphoric acid) before extraction to protonate the carboxylic acid group, making it more soluble in the organic extraction solvent.
-
Solvent Choice: Use an appropriate organic solvent. Ethyl acetate is a commonly used and effective solvent for ibuprofen extraction.
-
-
For SPE:
-
Sorbent Selection: Ensure you are using the correct type of SPE cartridge (e.g., a reversed-phase C18).
-
Method Optimization: Review the conditioning, loading, washing, and elution steps of your SPE protocol. Incomplete elution can lead to low recovery.
-
-
Issue 3: High signal variability or "noisy" baseline.
-
Possible Cause: Incomplete removal of matrix components, particularly phospholipids, which are a known source of ion suppression.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: SPE, particularly cartridges designed for phospholipid removal, can be very effective.
-
Optimize Chromatography: A shallower gradient or a different stationary phase may improve the separation of ibuprofen from interfering peaks.
-
Check for Contamination: Ensure all solvents and reagents are of high purity and that there is no contamination from the sample collection tubes or processing equipment.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effects.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%)* | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | ~85-95% | -30% to -50% (High Suppression) | Fast, simple, low cost | High matrix effects, less clean extract |
| Liquid-Liquid Extraction (LLE) | >90% | -10% to -20% (Moderate Suppression) | Good balance of cleanup and ease of use | Can be labor-intensive, emulsion formation |
| Solid-Phase Extraction (SPE) | >95% | < -10% (Low Suppression) | Provides the cleanest extracts, high recovery | More time-consuming and costly |
*Negative values indicate ion suppression. Data is generalized from typical performance characteristics.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of working rac-Ibuprofen-d3 internal standard solution.
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample in a glass tube, add 50 µL of working rac-Ibuprofen-d3 internal standard solution.
-
Vortex for 5 seconds.
-
Add 100 µL of 0.1 M phosphoric acid to acidify the sample.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Cap the tube and mix on a rocker for 10 minutes.
-
Centrifuge at approximately 2,000 x g for 20 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection onto the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Load: To 100 µL of plasma, add the rac-Ibuprofen-d3 internal standard. Dilute the sample with 200 µL of 2% phosphoric acid and load it onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the ibuprofen and rac-Ibuprofen-d3 from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A decision tree for troubleshooting matrix effects.
Caption: Comparison of sample preparation methods.
References
Technical Support Center: Minimizing Ion Suppression with rac-Ibuprofen-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using racemic Ibuprofen-d3 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Ibuprofen?
Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, where the ionization efficiency of the target analyte (Ibuprofen) is reduced by co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][4] In bioanalytical assays, endogenous components of biological fluids like salts, phospholipids, and metabolites are common causes of ion suppression.
Q2: How does using rac-Ibuprofen-d3 help in minimizing the impact of ion suppression?
Using a stable isotope-labeled internal standard (SIL-IS) like rac-Ibuprofen-d3 is a widely accepted strategy to compensate for ion suppression. Since Ibuprofen-d3 is chemically identical to Ibuprofen, it co-elutes and experiences similar ionization effects in the mass spectrometer source. By normalizing the signal of the analyte (Ibuprofen) to that of the internal standard (Ibuprofen-d3), variations in signal intensity due to ion suppression can be corrected, leading to more accurate and precise quantification.
Q3: What are the primary causes of ion suppression in an LC-MS/MS analysis of Ibuprofen?
The primary causes of ion suppression in Ibuprofen analysis are co-eluting matrix components from the biological sample. These can include:
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Endogenous compounds: Phospholipids, salts, and other metabolites present in plasma, urine, or tissue samples.
-
Exogenous compounds: Reagents used during sample preparation, such as non-volatile buffers or ion-pairing agents, that are not completely removed.
-
High concentrations of the analyte itself: At high concentrations, the analyte can saturate the ESI droplet surface, leading to a non-linear response and suppression.
Troubleshooting Guides
Issue 1: Low Ibuprofen Signal Intensity and Poor Reproducibility
Possible Cause: Significant ion suppression from matrix effects.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The initial sample cleanup is crucial for minimizing matrix effects.
-
Protein Precipitation (PPT): While fast, PPT is the least effective at removing interfering components. If using PPT, ensure optimal precipitation and centrifugation conditions.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interferences.
-
-
Optimize Chromatographic Separation: Improving the separation between Ibuprofen and co-eluting matrix components can significantly reduce ion suppression.
-
Modify Mobile Phase Gradient: A shallower gradient can improve the resolution between Ibuprofen and interfering peaks.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and resolve co-eluting peaks.
-
Adjust pH: For an acidic compound like Ibuprofen, adjusting the mobile phase pH can improve peak shape and retention, potentially moving it away from suppression zones.
-
-
Optimize MS Source Conditions: Proper tuning of the ESI source can enhance the Ibuprofen signal and reduce the impact of interfering compounds.
-
Nebulizer Gas Flow: Optimize for stable spray and efficient droplet formation.
-
Drying Gas Temperature and Flow: Ensure efficient desolvation without causing thermal degradation of the analyte.
-
Capillary Voltage: Fine-tune for maximum Ibuprofen signal intensity.
-
Issue 2: Inconsistent Internal Standard (Ibuprofen-d3) Response
Possible Cause: The internal standard itself is experiencing variable ion suppression or degradation.
Troubleshooting Steps:
-
Post-Extraction Addition Experiment: To determine if the variability is from the matrix, spike a known amount of Ibuprofen-d3 into an extracted blank matrix and compare the response to the same amount in a clean solvent. A significant difference indicates a matrix effect.
-
Check for Contamination: Ensure that all solvents, reagents, and labware are free from contaminants that could cause ion suppression.
-
Investigate Analyte Stability: Although generally stable, ensure that the sample handling and storage conditions are not causing degradation of Ibuprofen or Ibuprofen-d3.
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid in water containing the working solution of rac-Ibuprofen-d3.
-
SPE Cartridge Conditioning: Condition an Oasis HLB µElution plate with 200 µL of methanol, followed by 200 µL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the plate with 100 µL of 80:20:0.1 (v/v/v) water-acetonitrile-formic acid to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 50 µL of 20:80:0.1 (v/v/v) water-acetonitrile-formic acid.
-
Reconstitution: Dilute the eluate with 150 µL of 60:40:0.1 water-acetonitrile-formic acid before injection.
LC-MS/MS Method Parameters
The following are typical starting parameters for the analysis of Ibuprofen and Ibuprofen-d3.
| Parameter | Value |
| LC Column | Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent |
| Mobile Phase A | 0.05% acetic acid and 5 mM ammonium acetate in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 - 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transitions | Ibuprofen: m/z 205.0 → 161.1; Ibuprofen-d3: m/z 208.0 → 164.0 |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | 78.4 - 80.9 | Negligible (with SIL-IS) | |
| Solid-Phase Extraction | >85 (Typical) | <15 (Typical) | General Knowledge |
| Liquid-Liquid Extraction | >80 (Typical) | <20 (Typical) |
Table 2: Typical LC-MS/MS Parameters for Ibuprofen Analysis
| Parameter | Recommended Range/Value | Reference |
| Linear Range | 0.05 - 36 µg/mL | |
| Intra-day Precision (RSD) | < 5% | |
| Inter-day Precision (RSD) | < 5% | |
| Accuracy | 88.2 - 103.67% |
Visualizations
Caption: A generalized workflow for the bioanalysis of Ibuprofen using rac-Ibuprofen-d3.
Caption: A logical troubleshooting guide for addressing ion suppression issues.
References
Technical Support Center: rac-Ibuprofen-d3 Stability in Biological Matrices
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of racemic Ibuprofen-d3 in various biological matrices. Below, you will find troubleshooting guides and frequently asked questions to assist with your bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is rac-Ibuprofen-d3 and why is it used in bioanalysis?
A: Racemic Ibuprofen-d3 is a stable isotope-labeled (SIL) version of Ibuprofen. In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, it serves as an ideal internal standard (IS). Its key advantage is its near-identical physicochemical properties to the unlabeled analyte, Ibuprofen. This similarity allows it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variability in these processes and improving the accuracy and precision of quantification.
Q2: What are the general storage recommendations for rac-Ibuprofen-d3 stock solutions?
A: For optimal stability, rac-Ibuprofen-d3 stock solutions should be stored at low temperatures. Based on vendor recommendations and bioanalytical studies, the following storage conditions are advised:
-
-20°C: Stable for up to 1 month.
-
-80°C: Stable for up to 6 months.
To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Q3: Is rac-Ibuprofen-d3 susceptible to degradation during sample processing?
A: Like its non-labeled counterpart, Ibuprofen-d3 can be susceptible to degradation under certain conditions. While the deuterium labeling enhances its utility as an internal standard, it does not fundamentally alter its chemical properties. Potential degradation pathways for Ibuprofen include oxidation. It is crucial to perform stability assessments under the specific conditions of your experimental workflow.
Q4: Can the deuterium label on Ibuprofen-d3 exchange with protons from the sample matrix?
A: Deuterium-hydrogen exchange is a potential concern with deuterated internal standards, especially if the labels are on exchangeable positions (e.g., -OH, -NH). In rac-Ibuprofen-d3, the deuterium atoms are on the methyl group (-CD3), which are generally considered stable and not prone to back-exchange under typical bioanalytical conditions. However, it is always good practice to evaluate the stability of the deuterated internal standard in the biological matrix under various pH and temperature conditions to rule out any potential for exchange.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of rac-Ibuprofen-d3 as an internal standard in biological matrices.
Issue 1: Inconsistent or drifting internal standard response in plasma/synovial fluid.
-
Possible Cause 1: Bench-top Instability. Rac-Ibuprofen-d3 may be degrading in the matrix at room temperature during sample preparation.
-
Troubleshooting Step: Perform a bench-top stability study by letting spiked matrix samples sit at room temperature for a duration that mimics your longest sample preparation time. Analyze these samples against a freshly prepared calibration curve. A significant decrease in the IS response indicates instability.
-
Solution: Minimize the time samples are at room temperature. Keep samples on ice or in a cooled rack during processing.
-
-
Possible Cause 2: Autosampler Instability. The processed samples may be degrading in the autosampler while awaiting injection.
-
Troubleshooting Step: Conduct a post-preparative stability assessment. Re-inject a set of processed samples after they have been stored in the autosampler for a period equivalent to the longest run time.
-
Solution: Ensure the autosampler is temperature-controlled (e.g., set to 4°C or 15°C) to minimize degradation.
-
-
Possible Cause 3: Freeze-Thaw Instability. Repeated freezing and thawing of the samples may be causing degradation.
-
Troubleshooting Step: Evaluate the stability of rac-Ibuprofen-d3 in the matrix after multiple (typically 3-5) freeze-thaw cycles.
-
Solution: Aliquot samples into single-use tubes to avoid repeated freeze-thaw cycles.
-
Issue 2: Poor recovery of rac-Ibuprofen-d3 during sample extraction.
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Possible Cause 1: Inefficient Extraction Method. The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for Ibuprofen-d3.
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Troubleshooting Step: Experiment with different extraction solvents, pH adjustments, and SPE cartridges to optimize recovery. Since Ibuprofen-d3 and Ibuprofen have nearly identical properties, methods developed for Ibuprofen should be directly applicable.
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Solution: A validated bioanalytical method for ibuprofen in miniature swine plasma demonstrated consistent recovery (54-60%) using protein precipitation[1].
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Possible Cause 2: Adsorption to labware. The analyte may be adsorbing to plastic or glass surfaces.
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Troubleshooting Step: Test for non-specific binding by comparing the response of a standard prepared in a protein-precipitated matrix to a neat standard.
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Solution: Use low-binding tubes and pipette tips. Silanized glassware can also be considered.
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Stability Data in Biological Matrices
The following tables summarize the stability of rac-Ibuprofen-d3 under various conditions based on a bioanalytical method validation study in miniature swine plasma and synovial fluid[1]. This data can serve as a valuable guide for other matrices, though matrix-specific validation is always recommended.
Table 1: Stock and Working Solution Stability of rac-Ibuprofen-d3
| Solution Type | Storage Temperature | Duration | Stability Outcome |
| Stock Solution (1 mg/mL in DMSO) | -20°C | 7 days | Stable[1] |
| Working Solution | Ambient | 24 hours | Stable[1] |
Table 2: Stability of rac-Ibuprofen-d3 in Miniature Swine Plasma and Synovial Fluid
| Stability Test | Matrix | Storage Conditions | Duration | Stability Outcome |
| Short-Term (Bench-Top) | Plasma & Synovial Fluid | Ambient | 24 hours | Stable[1] |
| Post-Preparative | Processed Samples | 4°C | 24 hours | Stable |
| Autosampler Re-injection | Processed Samples | 15°C | 24 hours | Stable |
| Long-Term | Plasma & Synovial Fluid | ≤ -70°C | 6 months | Stable |
Experimental Protocols
Protocol 1: General Bioanalytical Method for Ibuprofen using rac-Ibuprofen-d3 as Internal Standard
This protocol is based on a validated LC-MS/MS method for the determination of ibuprofen in miniature swine plasma and synovial fluid.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or synovial fluid, add an appropriate volume of the rac-Ibuprofen-d3 internal standard working solution.
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Precipitate proteins by adding a suitable volume of cold acetonitrile.
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Vortex mix and centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Shimadzu Prominence 20AD HPLC system.
-
Column: ZORBAX Eclipse XDB-C18, 50 mm × 2.1 mm, 3.5-µm.
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Mobile Phase A: 0.005% formic acid in water.
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Mobile Phase B: Acetonitrile.
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Flow Rate: 0.750 mL/min.
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Column Temperature: 40°C.
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Autosampler Temperature: 15°C.
-
Injection Volume: 10 µL.
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MS System: AB Sciex API 5000 mass spectrometer.
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Ionization Mode: Negative Electrospray Ionization (ESI-).
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MRM Transitions:
-
Ibuprofen: m/z 205 → 161.
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Ibuprofen-d3: m/z 208 → 164.
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Visualizations
Caption: A typical experimental workflow for the bioanalysis of Ibuprofen using rac-Ibuprofen-d3 as an internal standard.
Caption: A logical troubleshooting guide for addressing inconsistent rac-Ibuprofen-d3 internal standard response.
References
potential for in-source back-conversion of ibuprofen glucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ibuprofen glucuronide. The focus is on addressing the potential for in-source back-conversion and other analytical challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ibuprofen glucuronide and why is its analysis challenging?
Ibuprofen is metabolized in the body to various compounds, including an acyl glucuronide conjugate.[1][2][3] This ibuprofen acyl glucuronide is a reactive metabolite that can undergo intramolecular rearrangement (acyl migration) and hydrolysis back to the parent ibuprofen.[4] This instability poses a significant challenge for accurate quantification and characterization, particularly during analysis by mass spectrometry, where in-source back-conversion can occur.
Q2: What is in-source back-conversion?
In-source back-conversion, also known as in-source decay or in-source fragmentation, is a phenomenon that can occur in the ion source of a mass spectrometer. The energy applied during the ionization process can cause labile molecules like ibuprofen glucuronide to break down into their constituent parts. In this case, the glucuronide conjugate can hydrolyze back to the parent ibuprofen, leading to an overestimation of the parent drug concentration and an underestimation of the glucuronide metabolite.
Q3: What factors can influence the stability of ibuprofen glucuronide?
The stability of ibuprofen glucuronide is influenced by several factors, including:
-
pH: Acyl glucuronides are generally more stable at acidic pH and more prone to hydrolysis and acyl migration at neutral or alkaline pH.
-
Temperature: Higher temperatures can accelerate the degradation of ibuprofen glucuronide.
-
Matrix components: The presence of certain enzymes or other components in biological matrices like plasma can influence stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Overestimation of parent ibuprofen concentration and underestimation of ibuprofen glucuronide. | In-source back-conversion of the glucuronide metabolite in the mass spectrometer's ion source. | 1. Optimize Ion Source Conditions: Reduce the ion source temperature and use gentler ionization settings (e.g., lower cone voltage or fragmentor voltage). 2. Chromatographic Separation: Ensure complete chromatographic separation of ibuprofen and its glucuronide metabolite to prevent co-elution and misinterpretation of fragment ions. 3. Use a Different Ionization Technique: Consider using a softer ionization technique, such as electrospray ionization (ESI) over atmospheric pressure chemical ionization (APCI), if available. |
| High variability in quantitative results for ibuprofen glucuronide. | Degradation of the analyte in the sample before or during analysis. This can be due to pH, temperature, or enzymatic activity in the biological matrix. | 1. Sample Handling and Storage: Keep samples on ice or at refrigerated temperatures during processing. Store long-term at -80°C. 2. pH Control: Acidify the sample matrix (e.g., with formic acid or acetic acid) to improve the stability of the acyl glucuronide. 3. Enzyme Inhibition: If enzymatic degradation is suspected in biological matrices, consider adding an enzyme inhibitor. |
| Appearance of multiple peaks corresponding to ibuprofen glucuronide isomers. | Acyl migration, where the ibuprofen moiety moves to different positions on the glucuronic acid sugar. This can occur in vitro and in vivo. | 1. Control Incubation Conditions: If studying the metabolite in vitro, carefully control the pH and temperature of the incubation to minimize acyl migration. 2. Chromatographic Method Development: Develop a chromatographic method that can resolve the different isomers if their individual quantification is necessary. |
| Poor sensitivity for ibuprofen glucuronide detection. | Suboptimal mass spectrometry parameters or matrix effects. | 1. Tuning of Mass Spectrometer: Optimize the mass spectrometer parameters specifically for ibuprofen glucuronide using a pure standard. 2. Sample Preparation: Employ a robust sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. 3. Enhance Ionization: The use of specific mobile phase additives can sometimes enhance the ionization efficiency of the analyte. |
Experimental Protocols
Protocol 1: Minimizing In-Source Back-Conversion During LC-MS/MS Analysis
This protocol provides a starting point for optimizing LC-MS/MS parameters to minimize the in-source back-conversion of ibuprofen glucuronide.
1. Sample Preparation:
- Thaw frozen samples on ice.
- Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing 0.1% formic acid to 1 volume of plasma.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the sample in a mobile phase-like solution (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to elute ibuprofen glucuronide, followed by a steeper gradient to elute ibuprofen.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30°C.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Ion Source Temperature: Start with a low temperature (e.g., 300°C) and incrementally increase to find the optimal balance between sensitivity and stability.
- Capillary Voltage: Optimize for the specific instrument, typically in the range of 2.5-3.5 kV.
- Cone/Fragmentor Voltage: Start with a low voltage (e.g., 20-40 V) to minimize fragmentation in the source.
- Collision Energy: Optimize for the specific MRM transitions of ibuprofen and its glucuronide.
Protocol 2: Assessment of Ibuprofen Glucuronide Stability in a Biological Matrix
This protocol describes a method to evaluate the stability of ibuprofen glucuronide in plasma at different conditions.
1. Sample Preparation:
- Spike a known concentration of ibuprofen glucuronide into blank plasma.
- Divide the spiked plasma into aliquots for analysis at different time points and conditions (e.g., room temperature, 4°C, -20°C).
- For pH-dependent stability, adjust the pH of the plasma aliquots using appropriate buffers.
2. Incubation:
- Incubate the aliquots at the specified temperatures for various durations (e.g., 0, 1, 2, 4, 8, 24 hours).
3. Sample Analysis:
- At each time point, process the samples as described in Protocol 1.
- Analyze the samples by LC-MS/MS to quantify the remaining ibuprofen glucuronide and the formation of ibuprofen.
4. Data Analysis:
- Plot the concentration of ibuprofen glucuronide and ibuprofen versus time for each condition.
- Calculate the degradation half-life of ibuprofen glucuronide under each condition.
Data Presentation
Table 1: Half-life of Ibuprofen Glucuronide under Different Conditions
| Condition | Half-life (hours) | Reference |
| pH 7.4 buffer | 3.5 | |
| Human Plasma | Varies (hydrolysis is a major pathway) |
Note: The reactivity and stability of acyl glucuronides can be influenced by substitution on the acyl group. For instance, increased methyl substitution in ibuprofen analogues has been shown to increase the half-life in buffer.
Visualizations
Caption: In-source back-conversion of ibuprofen glucuronide in the mass spectrometer.
Caption: Acyl migration and hydrolysis pathways of ibuprofen glucuronide.
References
- 1. Disposition and covalent binding of ibuprofen and its acyl glucuronide in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Peaks of Racemic Ibuprofen-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of racemic Ibuprofen-d3.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing co-eluting or poorly resolved peaks for my racemic Ibuprofen-d3 sample?
A1: Co-elution of enantiomers in chiral chromatography is a common challenge. For racemic Ibuprofen-d3, this can be attributed to several factors:
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Suboptimal Chromatographic Conditions: The mobile phase composition (pH, organic modifier), flow rate, and column temperature may not be ideal for resolving the deuterated enantiomers.
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Inappropriate Chiral Stationary Phase (CSP): The chosen chiral column may not provide sufficient stereoselectivity for Ibuprofen-d3. The subtle difference introduced by deuterium substitution requires a highly selective CSP.
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Deuterium Isotope Effect: The presence of deuterium atoms can alter the retention behavior of the molecule compared to its non-deuterated counterpart. This effect, known as the Deuterium Kinetic Isotope Effect (DKIE), can influence the interaction with the stationary phase, sometimes making separation more challenging.[1][2] In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs due to differences in hydrophobicity.[3]
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Method Suitability: The analytical method may not be optimized for the specific requirements of separating deuterated enantiomers.
Q2: How does the deuterium in Ibuprofen-d3 affect its chiral separation?
A2: The three deuterium atoms on the methyl group of the propionic acid side chain introduce subtle changes that can impact chiral recognition:
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Bond Strength and Vibrational Energy: The Carbon-Deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than a Carbon-Hydrogen (C-H) bond.[2] This can affect the molecule's conformation and how it interacts with the chiral stationary phase.
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Molecular Size and Polarizability: Deuterium is slightly larger than hydrogen, which can lead to minor differences in molecular size and shape. This can influence how the enantiomers fit into the chiral cavities or interact with the selective sites of the CSP.
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Hydrophobicity: Deuteration can slightly decrease the hydrophobicity of a molecule, which can lead to shifts in retention time in reversed-phase chromatography.[3]
Q3: What are the first steps I should take to troubleshoot peak co-elution?
A3: Start by systematically evaluating your current method:
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Confirm System Suitability: Ensure your HPLC/SFC system is performing correctly. Check for pressure fluctuations, leaks, and detector noise.
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Evaluate Peak Shape: Asymmetrical peaks, such as those with shoulders or excessive tailing, can indicate co-elution.
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Review Method Parameters: Compare your current method parameters (column, mobile phase, temperature) with established methods for chiral separation of Ibuprofen.
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Inject a Standard: If available, inject a standard of non-deuterated racemic Ibuprofen to see if the issue is specific to the deuterated analog.
Troubleshooting Guide: Resolving Co-eluting Peaks of Racemic Ibuprofen-d3
This guide provides a systematic approach to resolving co-eluting or poorly resolved peaks of (S)-(+)-Ibuprofen-d3 and (R)-(-)-Ibuprofen-d3.
Problem: Complete Co-elution or a Single Broad Peak
Possible Causes & Solutions
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Inadequate Chiral Stationary Phase (CSP) Selectivity:
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Solution: The choice of CSP is critical for chiral separations. If you are not seeing any separation, the current column chemistry is likely unsuitable. Consider switching to a different type of CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often successful for separating profens like Ibuprofen.
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Actionable Step: Consult literature for CSPs that have successfully resolved non-deuterated Ibuprofen and start there. Examples include Chiralcel® OD, Chiralpak® AD, and ovomucoid (OVM) columns.
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Incorrect Mobile Phase Composition:
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Solution: The mobile phase composition, including the type and concentration of the organic modifier and any additives, plays a crucial role in achieving chiral resolution.
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Actionable Steps:
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Optimize Organic Modifier: In reversed-phase or polar organic modes, systematically vary the percentage of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile).
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Adjust pH: For acidic compounds like Ibuprofen, the pH of the mobile phase can significantly impact retention and selectivity, especially on certain columns like ovomucoid-based CSPs. An elution with a mobile phase at a lower pH (e.g., pH 3) has been shown to provide good resolution for Ibuprofen enantiomers.
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Use Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, formic acid) can improve peak shape and selectivity.
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Problem: Poor Resolution (Rs < 1.5) or Overlapping Peaks
Possible Causes & Solutions
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Suboptimal Mobile Phase Strength:
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Solution: If there is some separation, adjusting the mobile phase strength can improve resolution.
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Actionable Step: In reversed-phase HPLC, decreasing the amount of organic modifier will increase the retention time (capacity factor, k') and may provide more time for the enantiomers to separate.
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Non-ideal Column Temperature:
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Solution: Temperature affects the thermodynamics of the chiral recognition process.
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Actionable Step: Systematically vary the column temperature (e.g., in 5°C increments from 15°C to 40°C). Lower temperatures often enhance enantioselectivity, but can lead to broader peaks and higher backpressure. Conversely, higher temperatures can improve efficiency but may reduce selectivity.
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Inappropriate Flow Rate:
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Solution: The flow rate influences column efficiency.
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Actionable Step: While a lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase, it's often more effective to optimize selectivity and capacity factor first.
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Experimental Protocols
Example HPLC Method for Chiral Separation of Ibuprofen
This is a starting point based on published methods for non-deuterated Ibuprofen. Optimization will likely be required for Ibuprofen-d3.
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Column: Ultron ES-OVM (150 x 4.6 mm, 5 µm)
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Mobile Phase: 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) and Ethanol (e.g., 90:10 v/v). The organic modifier percentage should be optimized.
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Flow Rate: 1.0 mL/min
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Column Temperature: 25°C
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Detection: UV at 220 nm
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Injection Volume: 10 µL
Example SFC Method for Chiral Separation of Ibuprofen
Supercritical Fluid Chromatography (SFC) can be an effective alternative to HPLC.
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Column: Kromasil CHI-TBB
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Mobile Phase: Supercritical CO2 with a polar modifier such as methanol. The percentage of the modifier is a critical parameter to optimize.
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Temperature and Pressure: These parameters influence the density of the supercritical fluid and should be optimized.
Quantitative Data Summary
The following tables summarize typical chromatographic parameters from various studies on the chiral separation of Ibuprofen. These can serve as a benchmark when developing a method for Ibuprofen-d3.
Table 1: HPLC Methods for Racemic Ibuprofen Separation
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | S-Enantiomer Retention Time (min) | R-Enantiomer Retention Time (min) | Reference |
| Ultron ES-OVM | 20 mM KH2PO4 (pH 3) / Ethanol | > 2.0 | ~6 | ~7.5 | |
| Chiralcel OJ-R | CH3CN / H2O (35/65) | Well-resolved | - | - | |
| Chiralpak AGP | 100 mM Phosphate Buffer (pH 7) | > 1.5 | < 9 | < 9 | |
| Cellulose-based | Hexane / Isopropyl Alcohol / TFA (99:1:0.1) | 4.55 | - | - |
Table 2: Influence of Mobile Phase pH on Ibuprofen Separation on an OVM Column
| Mobile Phase pH | Resolution (Rs) | Retention Time (t R1) (min) | Retention Time (t R2) (min) |
| 3.0 | > 2.0 | < 8 | < 8 |
| 4.7 | 2.46 | 19.80 | 23.49 |
| 6.1 | No Separation | - | - |
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting Ibuprofen-d3 peaks.
Caption: Key factors influencing the chiral separation of Ibuprofen-d3.
References
addressing variability in rac Ibuprofen-d3 response
Welcome to the technical support center for rac-Ibuprofen-d3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in response observed during experiments with rac-Ibuprofen-d3. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-individual variability in the plasma concentrations of rac-Ibuprofen-d3 in our study subjects. What are the potential causes?
A1: Significant inter-individual variability in rac-Ibuprofen-d3 plasma concentrations is expected and can be attributed to several factors, primarily related to its metabolism. The key factors include:
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Genetic Polymorphisms: Variations in the genes encoding metabolic enzymes are a major source of variability.
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CYP2C9: This is the primary enzyme responsible for metabolizing ibuprofen.[1][2] Genetic variants of CYP2C9 can lead to different metabolizer phenotypes: normal, intermediate, and poor metabolizers.[2] Individuals who are poor metabolizers clear ibuprofen more slowly, which can result in higher drug concentrations and an increased risk of side effects.[2]
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CYP2C8: This enzyme also contributes to ibuprofen metabolism, particularly of the (R)-enantiomer.[3] Genetic variations in CYP2C8 can also influence clearance rates.
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UGT Polymorphisms: UDP-glucuronosyltransferases (UGTs) are involved in the glucuronidation of ibuprofen, a phase II metabolic pathway. Genetic variants in UGTs can alter the rate of this conjugation reaction.
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Chiral Inversion: rac-Ibuprofen is a mixture of two enantiomers: (R)-ibuprofen and (S)-ibuprofen. The (S)-enantiomer is the pharmacologically active form. The inactive (R)-enantiomer undergoes a metabolic conversion to the active (S)-enantiomer in the body. The extent of this chiral inversion can vary substantially among individuals, ranging from 35% to 70%, which can impact the concentration of the active compound.
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Other Factors: Age, sex, diet, co-administered medications, and underlying disease states (such as rheumatoid arthritis or hyperglycemia) can also contribute to pharmacokinetic variability.
Q2: Our analytical results for rac-Ibuprofen-d3 are inconsistent. What are some common analytical pitfalls?
A2: Inconsistent analytical results can stem from several sources. Here are some common issues to consider:
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Internal Standard Issues: Ibuprofen-d3 is often used as an internal standard for the quantification of ibuprofen. Ensure the purity and concentration of your rac-Ibuprofen-d3 standard are accurate.
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Chromatographic Resolution: Inadequate separation of (R)- and (S)-ibuprofen enantiomers can lead to inaccurate quantification if you are studying the chiral inversion. A stereoselective analytical method is necessary for this purpose.
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Sample Preparation: Inefficient extraction of ibuprofen and its metabolites from the biological matrix can lead to low recovery and high variability. It is crucial to optimize your sample preparation protocol.
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Instrumentation: Ensure your LC-MS/MS or GC-MS system is properly calibrated and maintained.
Q3: We are seeing a discrepancy between the administered dose of rac-Ibuprofen-d3 and the observed pharmacological effect. Why might this be happening?
A3: A disconnect between dose and effect, also known as pharmacodynamic variability, can be due to:
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Metabolic Rate: As mentioned in Q1, individuals with different CYP2C9 and CYP2C8 genotypes will metabolize ibuprofen at different rates, leading to varying levels of the active (S)-enantiomer and, consequently, different levels of therapeutic effect.
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Target Enzyme Polymorphisms: The primary target of ibuprofen is the cyclooxygenase (COX) enzyme. Genetic variations in the gene encoding COX-2 (PTGS2) can influence an individual's response to ibuprofen, with some genotypes showing decreased pain relief.
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Chiral Inversion Rate: A slower or less efficient conversion of (R)-ibuprofen to (S)-ibuprofen will result in a lower concentration of the active enantiomer, leading to a reduced pharmacological effect for a given dose of the racemate.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Profiles
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms in Metabolic Enzymes | - Genotype study subjects for common functional variants of CYP2C9 (e.g., *2, *3) and CYP2C8 (e.g., *3).- Stratify your data based on genotype to see if it explains the observed variability.- Consider phenotyping individuals by administering a probe drug to assess metabolic activity directly. |
| Variable Chiral Inversion | - Employ a stereoselective analytical method to quantify (R)- and (S)-ibuprofen-d3 separately.- Calculate the extent of chiral inversion for each subject.- Investigate if the variability in inversion correlates with other factors like genetics or co-medications. |
| Drug-Drug Interactions | - Review and document all concomitant medications taken by study subjects.- Identify any known inhibitors or inducers of CYP2C9 and CYP2C8.- Exclude subjects taking interacting medications or analyze their data as a separate cohort. |
Issue 2: Poor Correlation Between Ibuprofen-d3 Concentration and Clinical Response
| Potential Cause | Troubleshooting Steps |
| Variability in Active (S)-Enantiomer Concentration | - As above, use a stereoselective assay to measure the concentration of the active (S)-ibuprofen-d3.- Correlate the (S)-enantiomer concentration, rather than the total racemate concentration, with the clinical response. |
| Genetic Polymorphisms in the Drug Target (COX-2) | - Genotype subjects for relevant polymorphisms in the PTGS2 gene (e.g., rs20417).- Analyze the pharmacodynamic data based on these genotypes to identify potential differences in response. |
| Influence of Other Biological Factors | - Assess for underlying conditions such as inflammation or liver disease that might alter drug distribution, metabolism, or response. |
Quantitative Data Summary
Table 1: Impact of CYP2C9 Genotype on Ibuprofen Pharmacokinetics
| CYP2C9 Phenotype | Genotype Examples | Effect on Ibuprofen Clearance | Impact on Drug Exposure (AUC) | Clinical Implication |
| Normal Metabolizer | 1/1 | Normal | Standard | Standard dosing is generally effective. |
| Intermediate Metabolizer | 1/2, 1/3 | Moderately Reduced | Slightly Increased | May have an enhanced effect or a mild increase in side effect risk with standard doses. |
| Poor Metabolizer | 2/2, 2/3, 3/3 | Significantly Reduced | Substantially Increased | Higher risk of toxicity and adverse effects such as gastrointestinal bleeding at standard doses. |
AUC: Area Under the Curve
Key Experimental Protocols
Protocol 1: Genotyping for CYP2C9 Polymorphisms
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DNA Extraction: Isolate genomic DNA from whole blood or saliva samples using a commercially available kit.
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PCR Amplification: Amplify the specific regions of the CYP2C9 gene containing the polymorphisms of interest (e.g., for *2 and *3 alleles) using polymerase chain reaction (PCR).
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Genotype Analysis: Use a suitable method for genotype determination, such as:
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TaqMan SNP Genotyping Assays: A real-time PCR-based method using allele-specific fluorescent probes.
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DNA Sequencing: Sanger sequencing or next-generation sequencing to determine the exact nucleotide sequence of the amplified region.
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Data Interpretation: Assign the genotype to each sample based on the results and categorize individuals into metabolizer phenotypes.
Protocol 2: Stereoselective Analysis of Ibuprofen-d3 Enantiomers by LC-MS/MS
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Sample Preparation:
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To a 100 µL plasma sample, add an internal standard (e.g., a different isotopically labeled ibuprofen).
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Perform protein precipitation with acetonitrile.
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Vortex and centrifuge to pellet the precipitated proteins.
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Evaporate the supernatant to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase.
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-
Chromatographic Separation:
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Use a chiral stationary phase column (e.g., a cellulose- or amylose-based column) to separate the (R)- and (S)-enantiomers.
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Employ an isocratic or gradient mobile phase, typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
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-
Mass Spectrometric Detection:
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Use a triple quadrupole mass spectrometer operating in negative ion mode.
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Monitor the specific precursor-to-product ion transitions for (R)-ibuprofen-d3, (S)-ibuprofen-d3, and the internal standard.
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Quantification:
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Construct calibration curves for each enantiomer using known concentrations.
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Calculate the concentration of each enantiomer in the samples based on the peak area ratios relative to the internal standard.
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Visualizations
References
impact of pH on ibuprofen extraction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on ibuprofen extraction. The efficiency of ibuprofen extraction is significantly influenced by the pH of the aqueous phase, a critical parameter that dictates the ionization state and, consequently, the solubility of the molecule.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting ibuprofen from an aqueous solution into an organic solvent?
A1: The optimal pH for extracting ibuprofen into a non-polar organic solvent is acidic, typically below its pKa of approximately 4.4-5.2.[1][2] At a pH below the pKa, ibuprofen exists predominantly in its neutral, protonated form, which is more lipophilic and thus more readily partitions into an organic solvent.[2][3] Studies have shown that the highest extraction efficiencies are often achieved at a pH of 3.[4]
Q2: Why does extraction efficiency decrease at a higher pH?
A2: At a pH above its pKa, ibuprofen, which is a carboxylic acid, will deprotonate to form the carboxylate anion. This ionized form is significantly more water-soluble (hydrophilic) and therefore has a much lower tendency to be extracted into a non-polar organic solvent.
Q3: Can ibuprofen be extracted at a neutral or alkaline pH?
A3: While extraction into a non-polar organic solvent is unfavorable at neutral or alkaline pH, it is possible to extract the ionized form of ibuprofen using a polar organic solvent or by employing techniques such as ion-pair extraction. However, for standard liquid-liquid or solid-phase extraction with non-polar solvents, efficiency is drastically reduced at pH levels above the pKa.
Q4: How does the choice of extraction solvent relate to pH?
A4: For extracting the neutral form of ibuprofen at acidic pH, water-immiscible organic solvents with moderate to low polarity are effective. Common choices include ethyl acetate, chloroform, and hexane. The choice of solvent can also influence the potential for emulsion formation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Extraction Yield | Incorrect pH: The pH of the aqueous sample may be too high (above the pKa of ibuprofen), leading to the formation of the highly water-soluble carboxylate form. | Adjust the pH of the aqueous sample to be acidic, ideally around pH 3, using an acid such as hydrochloric acid or phosphoric acid to ensure ibuprofen is in its neutral, extractable form. |
| Inappropriate Solvent: The organic solvent used may not have the optimal polarity to efficiently extract ibuprofen. | Select a water-immiscible organic solvent. Ethyl acetate is often a good starting point due to its balance of polarity and ability to solubilize ibuprofen. | |
| Emulsion Formation during Liquid-Liquid Extraction | High concentration of surfactants or proteins: Biological samples or formulations with detergents can lead to the formation of stable emulsions at the aqueous-organic interface. | - Gently swirl or rock the extraction mixture instead of vigorous shaking. - Add a small amount of a different organic solvent to alter the properties of the interface. - Increase the ionic strength of the aqueous phase by adding a salt (salting out), which can help break the emulsion. - Consider using supported liquid extraction (SLE) as an alternative to traditional liquid-liquid extraction to avoid emulsion formation. |
| Analyte Instability | Esterification in Alcoholic Solvents: If using an alcohol-based solvent like methanol for extraction or sample preparation at acidic pH, there is a risk of ibuprofen methyl ester formation over time. | If storing samples in methanol, ensure the solution is buffered to a pH around 6.0 to maintain stability. For extraction, use a non-alcoholic solvent if esterification is a concern. |
| Poor Reproducibility | Inconsistent pH Adjustment: Minor variations in the final pH of the aqueous phase can lead to significant differences in extraction efficiency, especially around the pKa of ibuprofen. | Use a calibrated pH meter to accurately measure and adjust the pH of each sample. Ensure thorough mixing after acid addition before proceeding with the extraction. |
Quantitative Data on Extraction Efficiency
The following tables summarize the impact of pH on ibuprofen solubility and extraction/sorption efficiency based on published data.
Table 1: Solubility of Ibuprofen at Different pH Values
| pH | Solubility (mg/cm³) | Reference |
| 1 | 0.038 | |
| 4.5 | 0.084 | |
| 5.5 | 0.685 | |
| 6.8 | 3.37 |
Table 2: Effect of pH on Ibuprofen Sorption/Extraction
| pH | Extraction/Sorption Efficiency | Method | Reference |
| 2 | High Response (near 100% for similar NSAIDs) | Magnetic Solid-Phase Extraction | |
| 3 | Highest Response (100%) | Magnetic Solid-Phase Extraction | |
| 4 | High Sorption (Distribution Coefficient Kd = 6.76) | Sorption onto sediment | |
| 5.3 | Moderate Sorption | Sorption onto sediment | |
| 7 | Near Zero Sorption (Kd ≈ 0) | Sorption onto sediment | |
| 6.5 | 85% Adsorption Efficiency | Covalent Organic Framework Adsorption | |
| 7.7 - 7.8 | <50% Adsorption Efficiency | Covalent Organic Framework Adsorption |
Experimental Protocols
1. Liquid-Liquid Extraction of Ibuprofen from Plasma
This protocol is adapted from a method for detecting ibuprofen in elephant plasma.
-
Sample Preparation:
-
Allow frozen plasma samples to thaw to room temperature (23°C) and vortex to ensure homogeneity.
-
In a 7 mL glass tube, add 100 µL of plasma.
-
(Optional) Add 50 µL of an internal standard solution (e.g., 10 µg/mL flurbiprofen).
-
Vortex for 5 seconds.
-
-
pH Adjustment and Extraction:
-
Add 100 µL of 0.1 M phosphoric acid to the sample to lower the pH.
-
Add 1 mL of methanol followed by 1 mL of ethyl acetate.
-
Cap the tubes and place them on a rocker for 10 minutes.
-
-
Phase Separation and Sample Collection:
-
Centrifuge the tubes at 1,864 x g for 20 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for subsequent analysis (e.g., HPLC).
-
2. Magnetic Solid-Phase Extraction (MSPE) of Ibuprofen from Water Samples
This protocol is based on the principles described for the extraction of nonsteroidal anti-inflammatory drugs.
-
Sample Preparation and pH Adjustment:
-
Take a 1.5 mL aliquot of the water sample.
-
Adjust the pH of the sample to 3 using a suitable acid (e.g., HCl).
-
-
Extraction:
-
Add the magnetic sorbent material to the pH-adjusted sample.
-
Agitate the mixture for a specified time to allow for the adsorption of ibuprofen onto the sorbent.
-
-
Sorbent Collection and Elution:
-
Use a strong magnet to isolate and collect the magnetic sorbent from the sample solution.
-
Discard the supernatant.
-
Add 300 µL of acetonitrile to the sorbent to elute the bound ibuprofen.
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Agitate to ensure complete elution.
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Use a magnet to again isolate the sorbent and carefully collect the eluent containing the extracted ibuprofen for analysis.
-
Visualizations
References
- 1. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. Extraction of Ibuprofen from Natural Waters Using a Covalent Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MS/MS Parameters for rac-Ibuprofen-d3
Welcome to the technical support center for the analysis of racemic Ibuprofen-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing tandem mass spectrometry (MS/MS) parameters. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for Ibuprofen-d3 in negative ion mode?
A1: For Ibuprofen-d3, the singly deuterated methyl group increases the mass by three units compared to the unlabeled compound. In negative ion mode electrospray ionization (ESI-), the deprotonated molecule [M-H]⁻ is the precursor ion. The most common multiple reaction monitoring (MRM) transition for Ibuprofen-d3 is m/z 208.0 → 164.0.[1][2] The precursor ion at m/z 208 represents the deprotonated molecule of Ibuprofen-d3, and the product ion at m/z 164 corresponds to the loss of the carboxyl group (CO₂).
Q2: How does the fragmentation of Ibuprofen-d3 compare to that of unlabeled Ibuprofen?
A2: The fragmentation pattern of Ibuprofen-d3 is analogous to that of unlabeled Ibuprofen. For unlabeled Ibuprofen, the common transition is m/z 205.0 → 161.1.[1][2] The three-dalton mass shift is maintained between the respective precursor and product ions of the deuterated and unlabeled forms. This consistent mass shift is crucial for its use as an internal standard.
Q3: What are some common challenges when working with deuterated internal standards like Ibuprofen-d3?
A3: Researchers may encounter several challenges when using deuterated internal standards:
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Isotopic Purity: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's concentration. It is essential to verify the isotopic purity of the standard.[3]
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Chromatographic Shifts: Deuterated compounds can sometimes exhibit slightly different retention times in liquid chromatography (LC) compared to their non-deuterated counterparts. This can affect the accuracy of quantification if the integration windows are not set appropriately.
-
Hydrogen-Deuterium (H/D) Back-Exchange: Deuterium atoms can exchange with hydrogen atoms from protic solvents, especially at labile positions on the molecule. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte. For Ibuprofen-d3, the deuterium atoms are on a methyl group, which is generally not considered labile.
Troubleshooting Guides
Issue: Poor Signal Intensity for Ibuprofen-d3
Possible Causes and Solutions:
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Incorrect MS/MS Parameters: The collision energy (CE) and other MS parameters may not be optimal.
-
Solution: Perform a compound optimization experiment by infusing a standard solution of Ibuprofen-d3 and varying the collision energy to find the value that yields the highest intensity for the m/z 164.0 product ion.
-
-
Ion Source Conditions: The ion source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage can significantly impact signal intensity.
-
Solution: Systematically optimize ion source parameters. A good starting point is to use the settings from a similar published method and then adjust them to maximize the Ibuprofen-d3 signal.
-
-
Mobile Phase Composition: The pH and organic content of the mobile phase can affect ionization efficiency.
-
Solution: For ESI in negative ion mode, a slightly basic mobile phase can sometimes improve deprotonation. However, compatibility with the chromatographic column and method must be considered.
-
Issue: Inconsistent or Variable Results
Possible Causes and Solutions:
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of Ibuprofen-d3, leading to variability.
-
Solution: A stable isotope-labeled internal standard like Ibuprofen-d3 is designed to compensate for matrix effects. However, if variability persists, further sample cleanup or a change in chromatographic conditions to better separate the analyte from interfering matrix components may be necessary.
-
-
In-source H/D Exchange: Although less common for deuterium on a methyl group, some in-source back-exchange can occur under harsh ion source conditions.
-
Solution: Optimize ion source parameters to be as gentle as possible while maintaining adequate signal. Infuse the deuterated standard alone to check for any loss of deuterium in the source.
-
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for Ibuprofen-d3
This protocol describes the process of finding the optimal MRM transition and collision energy for Ibuprofen-d3 using direct infusion.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of rac-Ibuprofen-d3 in a suitable solvent, typically the initial mobile phase composition of your LC method (e.g., 50:50 acetonitrile:water).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump.
-
Full Scan (Q1 Scan): Acquire a full scan mass spectrum in negative ion mode to confirm the presence and isolation of the [M-H]⁻ precursor ion at m/z 208.0.
-
Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 208.0) and scan the third quadrupole (Q3) to identify all product ions. The most abundant product ion is typically selected for the MRM transition. For Ibuprofen-d3, this is expected to be m/z 164.0.
-
Collision Energy Optimization:
-
Set up an MRM experiment monitoring the transition m/z 208.0 → 164.0.
-
Create a method that ramps the collision energy over a range of values (e.g., -5 to -40 eV).
-
Monitor the intensity of the product ion at each collision energy value.
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Plot the product ion intensity as a function of collision energy to determine the optimal value that gives the highest signal.
-
-
Finalize MS Method: Update the MS method with the optimized MRM transition and collision energy. Other parameters like declustering potential (DP) and cell exit potential (CXP) can also be optimized in a similar manner.
Data Presentation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (eV) | Ionization Mode |
| rac-Ibuprofen | 205.0 / 205.1 / 205.2 | 161.0 / 161.1 / 160.9 | -10 | ESI- |
| rac-Ibuprofen-d3 | 208.0 / 208.1 | 164.0 / 163.9 | -10 | ESI- |
Note: The exact m/z values and collision energies can vary slightly between different mass spectrometer instruments and should be optimized for your specific system.
Visualizations
Caption: Experimental workflow for optimizing MS/MS parameters for Ibuprofen-d3.
Caption: Troubleshooting logic for poor or inconsistent Ibuprofen-d3 signal.
References
Technical Support Center: Optimal Ibuprofen Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation of ibuprofen.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape (tailing) when analyzing ibuprofen?
A1: The most frequent cause of peak tailing for acidic compounds like ibuprofen is the secondary interaction between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1] These silanol groups can interact with the carboxylic acid moiety of ibuprofen, leading to a secondary retention mechanism that results in asymmetrical peaks.
Q2: How does the mobile phase pH affect the peak shape of ibuprofen?
A2: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like ibuprofen, which has a pKa of approximately 4.4.[1] To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to at least two pH units below the pKa. A lower pH (around 2.5-3.0) ensures that the ibuprofen molecules are in their neutral, non-ionized form, minimizing their interaction with the stationary phase's silanol groups and thus reducing peak tailing.[1]
Q3: What are the recommended starting column and mobile phase conditions for ibuprofen analysis according to the USP monograph?
A3: The USP monograph for ibuprofen assay typically specifies a C18 bonded phase column.[2] A common mobile phase is a mixture of acetonitrile and a buffered aqueous solution, such as chloroacetic acid buffer at pH 3.0.[2]
Q4: Can I use a shorter column to speed up my ibuprofen analysis?
A4: Yes, using shorter columns, especially those packed with smaller particles or core-shell technology, can significantly reduce analysis time while maintaining or even improving separation efficiency. For instance, a 75 x 4.6 mm column with 2.6 µm core-shell particles can provide a much faster analysis compared to a traditional 250 x 4.6 mm column with 5 µm particles, as long as the system suitability requirements are met.
Troubleshooting Guides
Issue: Ibuprofen peak is tailing
This guide will help you diagnose and resolve peak tailing issues for ibuprofen analysis.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting decision tree for ibuprofen peak tailing.
Detailed Steps:
-
Verify Mobile Phase pH: Ensure the aqueous component of your mobile phase is buffered to a pH between 2.5 and 3.0. This suppresses the ionization of both ibuprofen and residual silanols.
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Use an End-Capped Column: Modern, high-quality end-capped C18 or C8 columns are recommended to minimize silanol interactions. If you are using an older column, consider replacing it.
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Increase Buffer Concentration: If peak tailing persists, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help to mask residual silanol activity.
-
Check for Sample Overload: Injecting too much sample can lead to broad and tailing peaks. Try diluting your sample and reinjecting to see if the peak shape improves.
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Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Minimize Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing. Ensure all connections are made with the shortest possible length of appropriate internal diameter tubing.
-
Column Contamination and Degradation: If the above steps do not resolve the issue, your column may be contaminated or degraded. Try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced.
Issue: Poor Resolution Between Ibuprofen and Impurities
This guide provides steps to improve the separation between ibuprofen and its related compounds.
Workflow for Improving Resolution
Caption: A logical workflow for improving chromatographic resolution.
Detailed Steps:
-
Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks.
-
Change the Organic Modifier: If optimizing the mobile phase ratio is insufficient, try a different organic solvent. For example, switching from acetonitrile to methanol can alter the selectivity of the separation.
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Select a Different Column Chemistry: If resolution is still not satisfactory, consider a column with a different stationary phase. While C18 is common, a C8 column or a column with a different bonding chemistry might provide the necessary selectivity.
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Utilize High-Efficiency Columns: Employing columns with smaller particle sizes (e.g., sub-2 µm or 2.6 µm core-shell) can significantly increase efficiency and, consequently, resolution.
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Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although this will also increase the analysis time.
Experimental Protocols
USP-Style Method for Ibuprofen Assay
This protocol is based on typical conditions found in USP monographs for ibuprofen analysis.
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Column: L1 packing (C18), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and 1.0% (w/v) chloroacetic acid in water, pH 3.0 (60:40).
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Internal Standard: Valerophenone.
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System Suitability Requirements: Resolution between ibuprofen and the internal standard, and between the internal standard and ibuprofen related compound C, should be not less than 2.5. The tailing factor for each peak should not be more than 2.5.
Data Presentation
Table 1: Comparison of HPLC Columns for Ibuprofen Analysis
| Column Type | Dimensions | Particle Size | Key Advantages |
| Fully Porous C18 | 250 x 4.6 mm | 5 µm | Standard USP method column. |
| Core-Shell XB-C18 | 100 x 4.6 mm | 2.6 µm | Reduced analysis time (from ~9 min to ~3 min), lower solvent consumption. |
| Core-Shell XB-C18 | 75 x 4.6 mm | 2.6 µm | Further reduction in analysis time while maintaining system suitability. |
| YMC-C8 | 100 x 4.6 mm | 3 µm | Showed good retention and resolution for ibuprofen and phenylephrine separation. |
Table 2: Typical Mobile Phase Compositions for Ibuprofen Analysis
| Aqueous Phase | Organic Modifier | Ratio (Aq:Org) | pH | Reference |
| 1.0% (w/v) Chloroacetic Acid in Water | Acetonitrile | 40:60 | 3.0 | |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 66:34 | - | |
| Water adjusted with Phosphoric Acid | Acetonitrile | 1340:680 | 2.5 | |
| 0.1% Hexanesulfonic Acid | Acetonitrile | Gradient | 6.6 |
References
Validation & Comparative
Cross-Validation of Ibuprofen Assay with Racemic Ibuprofen-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and cross-validation of a bioanalytical method for the quantification of ibuprofen in biological matrices, utilizing racemic Ibuprofen-d3 as an internal standard. The information presented is collated from established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Experimental Protocols
The following protocols outline the key steps in the bioanalytical method for ibuprofen quantification, employing rac-Ibuprofen-d3 as the internal standard. These are based on widely accepted methodologies in the field.
Sample Preparation: Protein Precipitation
A straightforward and efficient protein precipitation method is commonly employed for the extraction of ibuprofen from plasma samples.
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Procedure:
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To a 100 µL aliquot of human plasma, add the internal standard (Ibuprofen-d3).
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Add a protein precipitating agent (e.g., methanol or acetonitrile).
-
Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.
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Centrifuge the sample to pellet the precipitated proteins.
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Collect the supernatant for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic separation is typically achieved using a reversed-phase C18 column, followed by detection using a mass spectrometer.
-
Chromatographic Conditions:
-
Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 μm) or equivalent.[1]
-
Mobile Phase: A gradient elution using an aqueous solution (e.g., containing 0.05% acetic acid and 5 mM ammonium acetate) and an organic solvent (e.g., methanol).[1]
-
Flow Rate: Optimized for the specific column and system.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.[2]
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Injection Volume: Typically in the range of 5-10 µL.[2]
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Ibuprofen: m/z 205.0 → 161.1
-
Ibuprofen-d3 (Internal Standard): m/z 208.0 → 164.0
-
-
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative data from validated bioanalytical methods for ibuprofen, demonstrating the performance and reliability of the assay using a deuterated internal standard.
Table 1: Linearity and Sensitivity of the Ibuprofen Assay
| Parameter | Result |
| Linear Range | 0.05 - 36 µg/mL |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
Table 2: Accuracy and Precision of the Ibuprofen Assay
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low Concentration | < 5% | < 5% | 88.2 - 103.67% |
| Medium Concentration | < 5% | < 5% | 88.2 - 103.67% |
| High Concentration | < 5% | < 5% | 88.2 - 103.67% |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Matrix Effect |
| Ibuprofen | 78.4 - 80.9% | Negligible |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the cross-validation process for an ibuprofen bioanalytical assay.
Caption: Workflow for Ibuprofen Assay Cross-Validation.
References
Superior Accuracy and Precision in Ibuprofen Quantification Using rac Ibuprofen-d3
The quantification of ibuprofen in biological matrices is a critical aspect of pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as racemic (rac) Ibuprofen-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been demonstrated to provide high accuracy and precision. This guide compares the performance of ibuprofen quantification methods using rac Ibuprofen-d3, supported by experimental data from various validated bioanalytical methods.
Comparative Performance Data
The use of this compound as an internal standard consistently yields excellent results in terms of linearity, accuracy, and precision across different biological matrices and concentration ranges. The data presented below is a summary from validated LC-MS/MS methods.
| Parameter | Human Plasma[1][2] | Miniature Swine Plasma[3] | Miniature Swine Synovial Fluid[3] | Dog Plasma[4] |
| Linear Range | 0.05 - 36 µg/mL | 10 - 1000 ng/mL | 10 - 1000 ng/mL | 0.1 - 80 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | Not specified | Not specified | Not specified |
| Intra-day Precision (%RSD) | < 5% | ≤ 7.5% | ≤ 10.2% | Not specified |
| Inter-day Precision (%RSD) | < 5% | ≤ 9.0% | ≤ 9.3% | Not specified |
| Accuracy | 88.2% - 103.67% | 93.3% - 105.7% | 94.6% - 107.6% | Not specified |
| Mean Recovery | 78.4% - 80.9% | 54% - 60% | 37% - 41% | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 10 ng/mL | 10 ng/mL | 0.1 µg/mL |
In addition to LC-MS/MS, other analytical techniques such as gas chromatography-mass spectrometry (GC-MS and GC-MS/MS) have also been successfully validated using this compound as an internal standard, demonstrating accuracy between 93.7% and 110% and imprecision (relative standard deviation) between 0.8% and 4.9% in human plasma.
Alternative Internal Standards and Methods
While this compound is a preferred internal standard due to its close physicochemical properties to the analyte, other compounds have been used. For instance, some methods have employed ketoprofen or naproxen as internal standards. However, stable isotope-labeled internal standards like this compound are generally considered superior for LC-MS/MS analysis as they can more effectively compensate for matrix effects and variations in extraction efficiency and instrument response. Other quantification methods for ibuprofen include HPLC-UV, gas chromatography (GC), and kinetic spectrophotometry.
Experimental Protocols
The following are representative experimental protocols for the quantification of ibuprofen in biological matrices using this compound and LC-MS/MS.
Sample Preparation: Protein Precipitation (Human Plasma)
This method is simple and rapid, suitable for high-throughput analysis.
-
To a 100 µL aliquot of human plasma, add the internal standard solution (this compound).
-
Precipitate the plasma proteins by adding a precipitating agent (e.g., methanol or acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) (Miniature Swine Plasma)
SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
-
Dilute 100 µL of spiked plasma with 100 µL of a working solution containing 250 ng/mL this compound in 2% phosphoric acid.
-
Condition an SPE plate with methanol followed by water.
-
Load the diluted plasma sample onto the SPE plate.
-
Wash the plate with a solution of 5% methanol in water.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for ibuprofen quantification.
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Chromatographic Column: A C18 column, such as a Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm), is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.05% acetic acid and 5 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Flow Rate: A flow rate in the range of 0.3 - 0.75 mL/min is often used.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in the negative ion mode.
-
Quantification Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The typical MRM transitions are:
-
Ibuprofen: m/z 205.0 → 161.1
-
This compound: m/z 208.0 → 164.0
-
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for ibuprofen quantification and the logical relationship of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for ibuprofen quantification using this compound.
Caption: Logical relationship of using this compound for accurate quantification.
References
A Comparative Guide to Calibration Curve Linearity for Ibuprofen Quantification: Rac Ibuprofen-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, establishing a robust and linear calibration curve is fundamental for accurate quantification of active pharmaceutical ingredients (APIs) like ibuprofen. This guide provides a comparative analysis of the linearity of calibration curves for ibuprofen using rac Ibuprofen-d3 as a stable isotopically labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The performance is contrasted with alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) spectroscopy.
The use of a deuterated internal standard like this compound is a widely accepted approach in bioanalytical method development to compensate for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantification. This guide presents experimental data from various validated methods to aid in the selection of the most appropriate analytical technique for specific research needs.
Comparison of Calibration Curve Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A high correlation coefficient (R²) is indicative of a strong linear relationship. The following tables summarize the linearity data for ibuprofen quantification using different analytical methods.
Table 1: Linearity of Ibuprofen Calibration Curve using this compound with LC-MS/MS
| Linearity Range (µg/mL) | Correlation Coefficient (R²) | Internal Standard | Matrix | Reference |
| 0.05 - 36 | > 0.99 | This compound | Human Plasma | [1] |
| 0.15 - 50 | Not Specified | Not Specified | Human Plasma | [2] |
| 0.025 - 50 | "good linearity" | Fenoprofen | Rat Plasma |
Table 2: Linearity of Ibuprofen Calibration Curve using Alternative Methods
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Internal Standard | Matrix | Reference |
| HPLC-UV | 6.1 - 200 | 0.9998 | Not Specified | Not Specified | [3] |
| 7.5 - Not Specified | Not Specified | Not Specified | Topical Gel | [4] | |
| UV-Vis Spectroscopy | 6 - 36 | 0.9989 | Not Applicable | Bulk and Tablet | [5] |
| 5 - 25 | 0.9998 | Not Applicable | Not Specified | ||
| 4 - 20 | Not Specified | Not Applicable | Pharmaceutical Formulation | ||
| 2 - 20 | 1 | Not Applicable | Pure Solution | ||
| 5 - 25 | 0.999 | Not Applicable | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of ibuprofen using LC-MS/MS with this compound and a UV-Vis spectrophotometric method.
LC-MS/MS Method with this compound
This method is suitable for the determination of ibuprofen in human plasma.
1. Sample Preparation:
-
Human plasma samples are prepared by a one-step protein precipitation method.
2. Chromatographic Separation:
-
Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 μm).
-
Mobile Phase: A gradient elution with an aqueous solution (containing 0.05% acetic acid and 5 mM NH₄Ac) and methanol.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Ibuprofen: m/z 205.0 → 161.1
-
Ibuprofen-d3 (SIL-IS): m/z 208.0 → 164.0
-
UV-Vis Spectrophotometric Method
This method is a simpler and more accessible technique for the quantification of ibuprofen in bulk and tablet dosage forms.
1. Reagent and Sample Preparation:
-
Solvent: Methanol.
-
Standard Stock Solution: A known concentration of ibuprofen is prepared in methanol.
-
Calibration Standards: A series of dilutions are prepared from the stock solution to cover the desired concentration range (e.g., 6 to 36 µg/ml).
2. Spectrophotometric Analysis:
-
Instrument: UV-Vis Spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): 226 nm.
-
Measurement: The absorbance of each calibration standard is measured at the λmax.
-
Calibration Curve: A graph of absorbance versus concentration is plotted to establish the linearity of the method.
Workflow for Establishing a Calibration Curve
The following diagram illustrates the typical workflow for generating a calibration curve for ibuprofen quantification using an internal standard method like LC-MS/MS with this compound.
Caption: Workflow for Calibration Curve Generation.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a highly sensitive and specific approach for the quantification of ibuprofen, demonstrating excellent linearity over a wide concentration range, which is particularly advantageous for bioanalytical applications. While HPLC-UV and UV-Vis spectroscopy offer simpler and more cost-effective alternatives, they generally exhibit a narrower linear range and may be more susceptible to matrix interferences. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The data presented in this guide serves as a valuable resource for researchers in selecting and validating an appropriate analytical method for their ibuprofen quantification needs.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. Analytical method development and validation of ibuprofen by uv spectroscopy [wisdomlib.org]
A Comparative Guide to the Limit of Detection and Quantification for Ibuprofen Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is critical in pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring. A key performance characteristic of any analytical method is its sensitivity, which is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). This guide provides a comprehensive comparison of the LOD and LOQ for various analytical techniques used in ibuprofen assays, supported by experimental data and detailed methodologies.
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy. These parameters are crucial for selecting the appropriate analytical method for a specific application, whether it's for trace-level analysis in biological matrices or for quality control of pharmaceutical formulations.
Comparison of Analytical Methods for Ibuprofen Assay
The choice of analytical method for ibuprofen determination depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the reported LOD and LOQ values for common analytical techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| UV-Vis Spectrophotometry | 0.03 - 27 µg/mL | 1.0 - 91 µg/mL | Bulk Drug, Tablets |
| HPLC-UV | 0.19 - 1.70 µg/mL | 0.64 - 6.05 µg/mL | Beverages, Tablets |
| LC-MS/MS | 1 ng/mL (enantiomers) | 50 ng/mL (enantiomers) | Human Plasma |
| 0.3 ng/mL | 1 ng/mL | Pharmaceutical Formulations | |
| Not specified | 10 ng/mL | Swine Plasma & Synovial Fluid | |
| Not specified | 25 ng/mL (enantiomers) | Rat Plasma | |
| 0.015 µg/mL | 0.05 µg/mL | Human Plasma | |
| GC-MS | 0.8 ng/mL (after pre-concentration) | 2.6 ng/mL (after pre-concentration) | Aqueous Samples |
| 0.6 µg/mL (after derivatization) | 1.8 µg/mL (after derivatization) | Urine and Blood | |
| 0.015 µg/mL | 0.05 µg/mL | Human Plasma and Urine |
Experimental Protocols
The following are detailed methodologies for the determination of the limit of detection and quantification of ibuprofen using various analytical techniques.
UV-Vis Spectrophotometry
This method is often employed for the analysis of ibuprofen in bulk drug and pharmaceutical dosage forms due to its simplicity and cost-effectiveness.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve 100 mg of ibuprofen reference standard in 100 mL of a suitable solvent (e.g., 0.1 M sodium hydroxide or methanol) to obtain a stock solution of 1 mg/mL.[1]
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from, for example, 0.1 to 10 µg/mL.[1]
-
Determination of Wavelength of Maximum Absorbance (λmax): Scan a suitable concentration of the ibuprofen standard solution (e.g., 10 µg/mL) in the UV region (typically 200-400 nm) to determine the wavelength of maximum absorbance. The λmax for ibuprofen is often reported to be around 221-222 nm.[1][2]
-
Construction of Calibration Curve: Measure the absorbance of the working standard solutions at the determined λmax. Plot a graph of absorbance versus concentration.
-
Determination of LOD and LOQ: The LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[3] The formulas are:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used method for the quantification of ibuprofen in various matrices, offering good selectivity and sensitivity.
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 75mm, 4µm).
Procedure:
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile). The mobile phase should be filtered and degassed before use.
-
Preparation of Standard Solutions: Prepare a stock solution of ibuprofen in the mobile phase or a suitable solvent. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: Ambient.
-
-
Analysis: Inject the standard solutions into the HPLC system and record the chromatograms.
-
Determination of LOD and LOQ: Similar to the UV-Vis spectrophotometry method, the LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. For the S/N method, a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, particularly suitable for the analysis of ibuprofen in complex biological matrices like plasma and synovial fluid.
Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation (for plasma):
-
Protein Precipitation: To a plasma sample, add a protein precipitating agent like acetonitrile. Vortex and centrifuge to separate the precipitated proteins.
-
Liquid-Liquid Extraction: Acidify the plasma sample and extract ibuprofen using an organic solvent such as methyl-tert-butyl ether.
-
Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge to clean up the sample and concentrate the analyte.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for ibuprofen and an internal standard.
-
-
Determination of LOD and LOQ: The LOD and LOQ are determined by analyzing samples with known low concentrations of ibuprofen and establishing the minimum level at which the analyte can be reliably detected and quantified, respectively, often based on the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the determination of ibuprofen, often requiring derivatization to increase the volatility of the analyte.
Instrumentation: A GC-MS system.
Procedure:
-
Sample Preparation and Derivatization:
-
Extraction: Extract ibuprofen from the sample matrix (e.g., plasma, urine) using a suitable solvent after acidification.
-
Derivatization: The extracted ibuprofen is derivatized to a more volatile form. A common derivatizing agent is N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) derivative.
-
-
GC Conditions:
-
Column: A capillary column such as a DB-5MS.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature program is used to achieve good separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the derivatized ibuprofen.
-
-
Determination of LOD and LOQ: The LOD and LOQ are calculated based on the signal-to-noise ratio of the analyte peak in the chromatogram at low concentrations.
Workflow for LOD and LOQ Determination
The following diagram illustrates a general workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method, in accordance with ICH guidelines.
Caption: General workflow for LOD and LOQ determination.
References
A Guide to Inter-Laboratory Comparison of Ibuprofen Analysis: Methods, Validation, and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of ibuprofen in various matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for quality control, pharmacokinetic studies, and formulation development. The information presented is based on a review of published literature detailing the validation and application of common analytical techniques for ibuprofen analysis.
Quantitative Performance Data
The performance of an analytical method is determined by its validation parameters. The following tables summarize key performance data for the analysis of ibuprofen using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and other techniques, as reported in various studies. These tables are intended to provide a comparative overview of the capabilities of each method.
Table 1: HPLC Methods for Ibuprofen Analysis
| Parameter | Reported Values | Matrix | Reference |
| Linearity Range | 6 - 36 µg/mL | Bulk and Tablets | [1] |
| 0.25 - 250 mg/L | Pharmaceutical | [2] | |
| 0.3 - 3.5 mg/mL (for CPM) / 0.4 - 4.0 mg/mL (for IBF) | Pharmaceutical | [3] | |
| Correlation Coefficient (r²) | 0.9989 | Bulk and Tablets | [1] |
| 0.9998 | Pharmaceutical | [2] | |
| > 0.9992 | Pharmaceutical | ||
| Accuracy (% Recovery) | 97.0 - 103.0% | Pharmaceutical | |
| 99.037 - 100.766% | Pharmaceutical | ||
| 101 - 104.5% | Pharmaceutical | ||
| Precision (%RSD) | < 2.0% (Intra- and Inter-day) | Pharmaceutical | |
| Satisfactory (Intra- and Inter-day) | Bulk and Tablets | ||
| 3.48% | Pharmaceutical | ||
| Limit of Detection (LOD) | 0.06 mg/L | Pharmaceutical | |
| 27 µg/mL | Pharmaceutical | ||
| Limit of Quantification (LOQ) | 0.19 mg/L | Pharmaceutical |
Table 2: LC-MS/MS Methods for Ibuprofen Analysis
| Parameter | Reported Values | Matrix | Reference |
| Linearity Range | 1 - 5000 ng/mL | Pharmaceutical | |
| 0.05 - 36 µg/mL | Human Plasma | ||
| 10 - 1000 ng/mL | Swine Plasma & Synovial Fluid | ||
| 0.1 - 80 µg/mL | Dog Plasma | ||
| Correlation Coefficient (r²) | 0.9921 | Pharmaceutical | |
| > 0.99 | Human Plasma | ||
| > 0.99 | Dog Plasma | ||
| Accuracy (% Recovery) | 88.2 - 103.67% | Human Plasma | |
| 96.45 - 110.90% | Dog Plasma | ||
| Precision (%RSD) | < 6.24% (Intra- and Between-day) | Pharmaceutical | |
| < 5% (Intra- and Inter-day) | Human Plasma | ||
| 0.48 - 7.31% (Intra-day) / 1.04 - 6.60% (Inter-day) | Dog Plasma | ||
| Limit of Detection (LOD) | 0.3 ng/mL | Pharmaceutical | |
| Limit of Quantification (LOQ) | 1 ng/mL | Pharmaceutical | |
| 10 ng/mL | Swine Plasma & Synovial Fluid |
Table 3: Other Analytical Techniques for Ibuprofen Analysis
| Technique | Parameter | Reported Values | Matrix | Reference |
| TLC-Densitometry | Linearity Range | 2 - 10 mg/mL | Pharmaceutical | |
| Correlation Coefficient (r) | 0.9973 | Pharmaceutical | ||
| Accuracy (% Recovery) | 80 - 110% | Pharmaceutical | ||
| Precision (%RSD) | ≤ 2% (Intraday and Interday) | Pharmaceutical | ||
| LOD | 0.88 mg/mL | Pharmaceutical | ||
| LOQ | 2.70 mg/mL | Pharmaceutical | ||
| FTIR Spectroscopy | Accuracy (% Recovery) | 98 - 110% | Pharmaceutical | |
| Differential Pulse Polarography | Linearity Range | 5 - 30 µg/mL | Pharmaceutical | |
| LOD | 3.40 µg/mL | Pharmaceutical | ||
| LOQ | 10.25 µg/mL | Pharmaceutical |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. Below are generalized protocols for the most common techniques used in ibuprofen analysis, based on published methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the quantification of ibuprofen in pharmaceutical dosage forms.
a) Sample Preparation (Tablets):
-
Weigh and finely powder a number of tablets (e.g., 10-20) to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to a specific amount of ibuprofen (e.g., 50 mg).
-
Transfer the powder to a volumetric flask (e.g., 100 mL).
-
Add a suitable diluent (often the mobile phase) to dissolve the active ingredient. Sonication can be used to ensure complete dissolution.
-
Make up the volume to the mark with the diluent.
-
Filter the solution through a suitable filter (e.g., 0.45 µm) to remove excipients.
-
Perform further dilutions as necessary to bring the concentration within the linear range of the calibration curve.
b) Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 6.8) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode (e.g., 65:35 v/v).
-
Flow Rate: Typically around 0.7 - 1.0 mL/minute.
-
Detection Wavelength: 220 nm or 226 nm.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: Ambient.
c) Calibration:
-
Prepare a series of standard solutions of ibuprofen of known concentrations in the mobile phase.
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the analysis of ibuprofen in biological matrices such as plasma.
a) Sample Preparation (Plasma):
-
Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add a protein precipitating agent like acetonitrile or methanol. This is a simple and rapid extraction method.
-
Liquid-Liquid Extraction (LLE): Alternatively, for cleaner samples, add a buffer and an immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane) to the plasma sample. Vortex and centrifuge to separate the layers. The organic layer containing the analyte is then evaporated and the residue is reconstituted in the mobile phase.
-
An internal standard (e.g., a deuterated form of ibuprofen like ibuprofen-d3) is typically added at the beginning of the sample preparation process to correct for variability.
b) Chromatographic Conditions:
-
Column: A C18 column suitable for UPLC or HPLC (e.g., 2.1 x 50 mm, 1.8 µm or 2.7 µm).
-
Mobile Phase: A gradient elution is often used, consisting of an aqueous phase with an additive like formic acid or ammonium acetate and an organic phase like acetonitrile or methanol.
-
Flow Rate: 0.15 - 0.75 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
c) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is common for ibuprofen.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
Ibuprofen: m/z 205.0 → 161.0 or 205.0 → 159.0.
-
Ibuprofen-d3 (Internal Standard): m/z 208.0 → 164.0.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for ibuprofen analysis and the logical flow of analytical method validation.
Caption: A typical experimental workflow for the analysis of ibuprofen.
Caption: Logical flow for analytical method validation based on ICH guidelines.
References
The Gold Standard: A Comparative Guide to rac Ibuprofen-d3 Versus Structural Analog Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drug compounds in biological matrices is a cornerstone of pharmaceutical research and development. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard (IS) is critical to ensure the reliability, accuracy, and robustness of the analytical method. An internal standard is added at a known concentration to all samples, including calibrators and quality controls, to correct for variability during sample preparation and analysis.[1] This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically racemic (rac) Ibuprofen-d3, and structural analog internal standards for the quantitative analysis of ibuprofen.
Stable isotope-labeled internal standards, such as Ibuprofen-d3, are widely considered the "gold standard" in quantitative mass spectrometry.[1][2] This is because their physical and chemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This near-identical nature ensures they co-elute with the analyte and experience similar matrix effects and extraction recovery, leading to more accurate and precise results.[1] Structural analogs, while chemically similar, can exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses, potentially compromising data quality.
Performance Comparison: rac Ibuprofen-d3 vs. Structural Analog Internal Standards
While a direct head-to-head comparative study under identical experimental conditions is not always available in published literature, a synthesis of available data and established analytical principles allows for a clear performance comparison. The following table summarizes typical performance characteristics for this compound and a representative structural analog internal standard.
| Performance Characteristic | This compound (SIL IS) | Structural Analog IS (e.g., another NSAID) | Key Considerations |
| Co-elution with Analyte | Nearly identical retention time. | Different retention time. | Co-elution is crucial for accurate correction of matrix effects at the moment of elution. |
| Extraction Recovery | Mimics the analyte's recovery very closely. | May have significantly different extraction recovery. | Identical physicochemical properties of SIL IS ensure it behaves like the analyte during sample preparation. |
| Matrix Effect Compensation | Highly effective due to identical ionization properties. | May not accurately compensate for matrix effects experienced by the analyte. | Matrix effects (ion suppression or enhancement) are a major source of variability in LC-MS. |
| Accuracy (% Bias) | Typically within ±5%. | Can be acceptable, but more prone to bias (e.g., up to ±15%). | SIL IS provides superior accuracy due to better correction for analytical variability. |
| Precision (%RSD) | Typically < 5%. | Generally higher, though can be within acceptable limits (< 15%). | The close tracking of the analyte by the SIL IS leads to higher precision. |
| Linearity (r²) | > 0.99. | > 0.99. | Both can achieve excellent linearity, but the reliability of the quantification at each point is higher with a SIL IS. |
| Mean Recovery | 78.4% to 80.9%. | Variable, dependent on the specific analog and extraction method. | While high recovery is desirable, consistency that matches the analyte is more critical. |
Note: The data for this compound is derived from a specific LC-MS/MS method validation study. The performance of a structural analog IS is representative of what is generally observed in bioanalytical method development and may vary depending on the specific compound chosen and the optimization of the analytical method.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis of ibuprofen using an internal standard.
Protocol 1: Sample Preparation using Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
Objective: To extract ibuprofen and the internal standard from a plasma sample by precipitating proteins.
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and inject a portion of the sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
Objective: To chromatographically separate and quantify ibuprofen and its internal standard using tandem mass spectrometry.
Instrumentation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase A: 0.05% acetic acid and 5 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components and achieve a reasonable run time.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ibuprofen: m/z 205.0 → 161.1
-
This compound: m/z 208.0 → 164.0
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the analysis of ibuprofen.
Conclusion
The selection of an appropriate internal standard is a critical determinant of data quality in bioanalytical method development. For the quantification of ibuprofen, the use of a stable isotope-labeled internal standard, this compound, is strongly recommended. Its chemical and physical properties, being nearly identical to ibuprofen, allow for superior correction of analytical variability, most notably matrix effects, when compared to structural analog internal standards. This leads to enhanced accuracy, precision, and overall robustness of the analytical method. While structural analogs can be employed, particularly when a SIL IS is unavailable, they necessitate more rigorous validation to ensure they adequately compensate for analytical variations. For researchers, scientists, and drug development professionals aiming for the highest quality data in their studies, this compound represents the gold standard for internal standardization in ibuprofen bioanalysis.
References
A Comparative Guide to the Validation of Chiral HPLC Methods for Ibuprofen Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated chiral High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of ibuprofen enantiomers. The information presented is curated to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods. The data and protocols are based on published experimental findings and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5]
Introduction to Chiral Separation of Ibuprofen
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule and exists as two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity of ibuprofen is primarily attributed to the (S)-enantiomer, which is significantly more potent than the (R)-enantiomer. Although the R-form can undergo in-vivo conversion to the S-form, the stereospecific analysis of ibuprofen is crucial for pharmacokinetic studies, quality control of enantiomerically pure formulations, and stability testing. Chiral HPLC is the most common and effective technique for the enantioselective analysis of ibuprofen.
Method validation is a critical aspect of ensuring that an analytical procedure is suitable for its intended purpose. This involves demonstrating that the method is specific, accurate, precise, linear, and robust over a specified range.
Experimental Methodologies
The successful chiral separation of ibuprofen enantiomers by HPLC is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition. Several studies have demonstrated effective separations using polysaccharide-based and protein-based chiral columns.
Method 1: Polysaccharide-Based CSP
-
Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) coated on silica gel).
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) in a ratio of 98:2:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Ibuprofen samples are typically dissolved in the mobile phase or a compatible solvent like n-hexane.
Method 2: Protein-Based CSP
-
Column: Ultron ES-OVM (Ovomucoid).
-
Mobile Phase: Isocratic elution with a mixture of potassium dihydrogen phosphate buffer (20 mM, pH 4.7) and ethanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Temperature: 25°C.
Method 3: Alternative Polysaccharide-Based CSP with Mass Spectrometric Detection
-
Column: Lux cellulose 3.
-
Mobile Phase: Methanol:water (85:15, v/v) with 0.0075% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Detection: Tandem Mass Spectrometry (MS/MS). This method is particularly suitable for complex matrices like plasma and offers high sensitivity and specificity.
Comparison of Method Validation Parameters
The following tables summarize the validation parameters for different chiral HPLC methods applied to the analysis of ibuprofen enantiomers. These parameters are essential for evaluating the performance and reliability of each method.
Table 1: Method Performance on Polysaccharide-Based CSP (Chiralcel OJ-H)
| Validation Parameter | Result | Reference |
| Linearity (Correlation Coefficient, r²) | 0.9836 | |
| Accuracy (Relative Error) | 3.0% | |
| Precision (Repeatability) | Not explicitly stated | |
| Limit of Detection (LOD) | 8.1% (S)-IBU | |
| Limit of Quantification (LOQ) | 27.0% (S)-IBU | |
| Selectivity | 0.9% (S)-IBU |
Table 2: Method Performance on Protein-Based CSP (OVM Column)
| Validation Parameter | Result | Reference |
| Resolution (Rs) | 2.46 | |
| Linearity | Not explicitly stated | |
| Accuracy | Not explicitly stated | |
| Precision | Not explicitly stated | |
| Limit of Detection (LOD) | Not explicitly stated | |
| Limit of Quantification (LOQ) | Not explicitly stated |
Table 3: Method Performance with HPLC-MS/MS
| Validation Parameter | Result | Reference |
| Linearity Range | 0.1 - 60 µg/mL for each enantiomer | |
| Intra- and Inter-run Precision | Met requirements | |
| Accuracy | Met requirements | |
| Recovery | Met requirements | |
| Specificity | No matrix effect or interference observed |
Experimental Workflow and Validation Process
The validation of a chiral HPLC method follows a structured process to ensure the reliability of the analytical data. The general workflow is depicted in the diagram below.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
A Comparative Guide to Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Ibuprofen Analysis
For researchers, scientists, and drug development professionals, the accurate and efficient extraction of ibuprofen from various matrices is a critical step in analysis. The two most common techniques employed for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific analytical needs.
Performance Comparison at a Glance
Both SPE and LLE have demonstrated high recovery rates for ibuprofen. However, SPE generally offers advantages in terms of automation, reduced solvent consumption, and potentially cleaner extracts, which can be crucial for sensitive analytical methods like chromatography.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Average Recovery | 70% - 100.2%[1][2] | 72.8% - 97%[3][4] |
| Solvent Consumption | Generally lower | High |
| Automation Potential | High | Low |
| Sample Throughput | High | Low |
| Tendency for Emulsion Formation | None | Can be problematic |
| Selectivity | High (sorbent can be tailored) | Lower (based on partitioning) |
Experimental Data Summary
The following tables summarize quantitative data from various studies on the extraction of ibuprofen using SPE and LLE from different biological matrices.
Table 1: Solid-Phase Extraction (SPE) of Ibuprofen
| Matrix | Sorbent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Plasma | C18 | 70 | 0.5 µg/mL | - | [1] |
| Plasma | Zirconia | 94 - 95 | - | - | |
| Pharmaceutical Formulations | Oasis MAX | 90 - 100.2 | - | - | |
| Wastewater | Oasis MAX | 97 | - | 0.4 µg/L | |
| Water | Not Specified | 86 - 115 | 9.40 µg/L | 28.50 µg/L |
Table 2: Liquid-Liquid Extraction (LLE) of Ibuprofen
| Matrix | Extraction Solvent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Plasma | Ethyl acetate/Methanol/Phosphoric acid | 95 - 97 | - | 0.05 µg/mL | |
| Plasma | Not Specified | 72.8 - 85.9 | - | - | |
| Plasma | Diethyl ether/Dichloromethane | - | - | 0.01 µg/mL | |
| Plasma & Urine | Not Specified | 89.53 (plasma), 93.73 (urine) | 0.015 µg/mL (plasma), 0.03 µg/mL (urine) | 0.05 µg/mL (plasma), 0.1 µg/mL (urine) | |
| Urine | Hexane-isopropanol | 94 - 100 | - | 2.5 µg/mL |
Experimental Protocols
Below are detailed methodologies for performing SPE and LLE for ibuprofen extraction, based on established laboratory protocols.
Solid-Phase Extraction (SPE) Protocol for Ibuprofen in Plasma
This protocol is a generalized procedure based on common practices using C18 cartridges.
-
Cartridge Conditioning: A C18 SPE cartridge is conditioned by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: 1 mL of plasma, previously acidified, is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with 3 mL of a 5% methanol in water solution to remove interfering substances.
-
Elution: Ibuprofen is eluted from the cartridge using 3 mL of methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable mobile phase for analysis.
Liquid-Liquid Extraction (LLE) Protocol for Ibuprofen in Plasma
This protocol is a representative method for extracting ibuprofen from plasma samples.
-
Sample Preparation: To 1 mL of plasma in a centrifuge tube, add an internal standard and 200 µL of 0.5 M HCl to acidify the sample.
-
Extraction: Add 5 mL of a mixture of hexane and isopropanol (9:1 v/v).
-
Vortexing: The tube is vortexed for 2 minutes to ensure thorough mixing and partitioning of ibuprofen into the organic layer.
-
Centrifugation: The sample is centrifuged at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: The upper organic layer is transferred to a clean tube.
-
Evaporation and Reconstitution: The organic solvent is evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.
Workflow Diagrams
The following diagrams illustrate the typical workflows for SPE and LLE procedures.
Caption: Solid-Phase Extraction (SPE) Workflow for Ibuprofen.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Ibuprofen.
Concluding Remarks
The choice between SPE and LLE for ibuprofen extraction depends on the specific requirements of the analysis. For high-throughput laboratories where automation and reduced solvent waste are priorities, SPE is often the superior choice. Its selectivity can also lead to cleaner extracts and improved analytical sensitivity.
LLE, while more labor-intensive and prone to emulsion formation, remains a viable and cost-effective option, particularly when a high degree of automation is not necessary. It can provide excellent recovery rates when performed carefully. Ultimately, the decision should be based on a careful consideration of factors such as sample matrix, required sensitivity, available equipment, and desired sample throughput.
References
- 1. Direct determination of ibuprofen and ibuprofen acyl glucuronide in plasma by high-performance liquid chromatography using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ibuprofen in combined dosage forms and cream by direct UV spectrophotometry after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]
performance of different LC columns for ibuprofen analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient analysis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is critical in pharmaceutical quality control, formulation development, and pharmacokinetic studies. The choice of a high-performance liquid chromatography (HPLC) column is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of different LC columns for ibuprofen analysis, supported by experimental data from various studies.
Key Considerations for Column Selection
The selection of an appropriate LC column for ibuprofen analysis depends on the specific analytical goal. For routine assays of the active pharmaceutical ingredient (API), a standard C18 or C8 column is often sufficient. For the separation of ibuprofen's enantiomers, a chiral column is necessary. To achieve faster analysis times, especially in high-throughput environments, core-shell particle columns are an excellent option.
Comparison of Reversed-Phase Columns: C18 and C8
C18 (Octadecyl) and C8 (Octyl) columns are the most common choices for reversed-phase chromatography of ibuprofen. The primary difference between them is the length of the alkyl chain bonded to the silica support, which influences the column's hydrophobicity and retention characteristics. C18 columns, with their longer carbon chains, are more hydrophobic and generally provide stronger retention for non-polar compounds like ibuprofen compared to C8 columns.[1]
Performance Data for C18 Columns
| Column Brand & Type | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Asymmetry/ Tailing Factor | Resolution |
| Thermo Scientific Accucore XL C18 [2] | 4 | 150 x 4.6 | Acetonitrile/Water/Phosphoric Acid (pH 2.5) | 1.5 | Ibuprofen: ~7.5, Valerophenone: ~6.0 | Ibuprofen: 1.2, Valerophenone: 1.1 | >2 |
| Phenomenex Kinetex XB-C18 [3][4] | 2.6 | 100 x 4.6 | Acetonitrile/Water with Chloroacetic Acid (pH 3.0) | 2.0 | Ibuprofen: ~2.5, Valerophenone: ~2.0, Related Compound C: ~3.5 | Ibuprofen: 1.1, Valerophenone: 1.1, Related Compound C: 1.1 | 7.73 (Ibuprofen/Valerophenone), 5.93 (Valerophenone/Related Compound C) |
| GraceSmart C18 [5] | 5 | 150 x 4.6 | Acetonitrile/Water with Phosphoric Acid (pH 2.5) | 2.0 | Ibuprofen: 18.39, Valerophenone: 16.06 | Not Reported | 3.38 |
| YMC-Triart C18 | 5 | 150 x 3.0 | Methanol/20 mM KH2PO4-H3PO4 (pH 3.1) (75:25) | 0.425 | Ibuprofen: ~6.0 | Not Reported | Not Reported |
Performance Data for C8 Columns
C8 columns offer the advantage of shorter retention times for moderately non-polar compounds, which can be beneficial for high-throughput analysis.
| Column Brand & Type | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Asymmetry/ Tailing Factor | Resolution |
| Phenomenex Hypersil Gold C8 | 5 | 250 x 4.6 | Acetonitrile/Water (pH 4.0) (50:50) | 1.0 | ~7.5 | Not Reported | Not Reported |
| YMC-C8 | 3 | 100 x 4.6 | Acetonitrile/0.1% Hexanesulfonic acid (gradient) | 1.0 | 3.2 | Not Reported | Not Reported |
Core-Shell Technology for Enhanced Performance
Modern core-shell (or superficially porous) particle columns offer significantly higher efficiency and resolution compared to traditional fully porous particle columns of the same dimension, even at higher flow rates. This allows for faster analysis times without sacrificing performance.
A direct comparison between a solid-core Thermo Scientific Accucore XL C18 and a fully porous C18 column for ibuprofen analysis showed that the Accucore column provided over 70% greater efficiency. Similarly, the use of a Phenomenex Kinetex XB-C18 core-shell column enabled a reduction in analysis time from approximately 9 minutes on a fully porous column to under 3 minutes, while still meeting system suitability requirements.
Chiral Separation of Ibuprofen Enantiomers
Ibuprofen is a chiral molecule, with the (S)-(+)-enantiomer being the pharmacologically active form. The analysis of individual enantiomers is crucial for pharmacokinetic and metabolism studies. This requires the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of ibuprofen enantiomers.
Performance Data for Chiral Columns
| Column Brand & Type | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution |
| Chiralpak AD | Not Specified | Not Specified | Not Specified | Not Specified | Enantiomeric resolution was obtained within 12 minutes. | Not Reported |
| Chiralpak IB | Not Specified | Not Specified | Not Specified | Not Specified | Successful separation of enantiomers reported. | Not Reported |
| Ovomucoid (OVM) Column | Not Specified | Not Specified | Ethanol/20 mM Potassium Dihydrogen Phosphate (pH 3.0) | 1.0 | Enantiomers separated in less than 8 minutes. | Good resolution reported. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the analysis of ibuprofen using different types of LC columns.
Protocol 1: Ibuprofen Assay using a Core-Shell C18 Column (Based on Phenomenex Kinetex XB-C18)
-
Column: Phenomenex Kinetex 2.6 µm XB-C18, 100 x 4.6 mm
-
Mobile Phase: 60:40 Acetonitrile/Water containing 1.0% (w/v) chloroacetic acid, adjusted to pH 3.0 with ammonium hydroxide.
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 1 µL
-
Sample Preparation: A standard solution containing approximately 12 mg/mL of ibuprofen, 0.35 mg/mL of valerophenone (internal standard), and 0.012 mg/mL of ibuprofen related compound C is prepared in the mobile phase.
Protocol 2: Ibuprofen Analysis using a C8 Column (Based on Phenomenex Hypersil Gold C8)
-
Column: Phenomenex Hypersil Gold C8, 5 µm, 250 x 4.6 mm
-
Mobile Phase: 50:50 Acetonitrile/Water, with the aqueous phase pH adjusted to 4.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (25 °C)
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Sample Preparation: A standard stock solution of ibuprofen (500 µg/mL) is prepared in acetonitrile.
Protocol 3: Chiral Separation of Ibuprofen Enantiomers (Based on an Ovomucoid Column)
-
Column: Chiral OVM column
-
Mobile Phase: A mixture of ethanol and 20 mM potassium dihydrogen phosphate, with the pH of the aqueous phase adjusted to 3.0.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Sample Preparation: A test solution of racemic ibuprofen (10 µg/mL) is prepared.
Visualizing the Workflow and Selection Logic
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for ibuprofen analysis and a decision-making process for column selection.
Caption: General experimental workflow for the HPLC analysis of ibuprofen.
Caption: Decision tree for selecting an appropriate LC column for ibuprofen analysis.
Conclusion
The selection of an LC column for ibuprofen analysis is a critical step that influences the accuracy, precision, and speed of the results.
-
C18 columns are a robust and versatile choice for routine analysis, providing excellent retention and resolution.
-
C8 columns can offer a faster alternative when shorter run times are desired.
-
Core-shell columns , such as the Thermo Scientific Accucore and Phenomenex Kinetex series, provide a significant leap in performance, enabling rapid and highly efficient separations.
-
For the analysis of ibuprofen's enantiomers, a chiral column , typically polysaccharide-based, is essential.
Researchers should carefully consider their specific analytical needs and the information presented in this guide to select the most appropriate column and experimental conditions for their ibuprofen analysis.
References
Comparative Evaluation of rac-Ibuprofen-d3 for the Quantification of Ibuprofen in Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide
This guide provides a comprehensive evaluation of racemic Ibuprofen-d3 (rac-Ibuprofen-d3) as an internal standard for the quantitative analysis of ibuprofen in various biological matrices. The use of a stable isotope-labeled internal standard like rac-Ibuprofen-d3 is a cornerstone of robust bioanalytical method development, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response. This document compiles experimental data and detailed methodologies from published studies to facilitate the selection and implementation of analytical protocols for pharmacokinetic, toxicokinetic, and clinical monitoring studies.
I. Performance Across Biological Matrices: A Tabular Summary
The efficacy of rac-Ibuprofen-d3 as an internal standard has been validated in several key biological matrices. The following tables summarize the quantitative performance of analytical methods utilizing this internal standard.
Table 1: Performance in Human and Animal Plasma
| Parameter | LC-MS/MS (Human Plasma)[1] | LC-MS/MS (Dog Plasma)[2] | LC-MS/MS (Miniature Swine Plasma)[3] | GC-MS (Human Plasma)[4] |
| Linearity Range | 0.05 - 36 µg/mL | 0.1 - 80 µg/mL | 10 - 1000 ng/mL | 0 - 1000 µM |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | Not Reported | 0.9991 |
| Intra-day Precision (%RSD) | < 5% | < 15% | ≤ 6% | 0.8 - 4.9% |
| Inter-day Precision (%RSD) | < 5% | < 15% | ≤ 6% | 0.8 - 4.9% |
| Accuracy (%) | 88.2 - 103.67% | Within ± 15% of nominal | Within 2% of nominal | 93.7 - 110% |
| Mean Recovery (%) | 78.4 - 80.9% | 82.23 - 85.28% | 54 - 60% | Not Reported |
| Matrix Effect | Negligible | Not specified | Internal-standard normalized matrix factor: 0.99 | Not Reported |
Table 2: Performance in Other Biological Matrices
| Parameter | Matrix | Analytical Method | Key Findings | Reference |
| Linearity Range | Synovial Fluid (Miniature Swine) | LC-MS/MS | 10 - 1000 ng/mL | [3] |
| Recovery (%) | Synovial Fluid (Miniature Swine) | LC-MS/MS | 37 - 41% | |
| Matrix Effect | Synovial Fluid (Miniature Swine) | LC-MS/MS | Internal-standard normalized matrix factor: 1.0 | |
| Linearity Range | Urine (Human) | GC-MS | 0.1 - 10.0 µg/mL (using naproxen as IS, but relevant for matrix) | |
| Recovery (%) | Urine (Human) | GC-MS | 93.73% (using naproxen as IS) | |
| Homogenization | Brain & Liver (General) | Not specified | Brain: 1:3 homogenate; Liver: 1:5 homogenate |
II. Detailed Experimental Protocols
The following sections provide detailed methodologies for the analysis of ibuprofen using rac-Ibuprofen-d3 in plasma, synovial fluid, and a general protocol for tissue.
This protocol is a composite based on a validated method for human plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of rac-Ibuprofen-d3 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. Chromatographic Conditions
-
Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm)
-
Mobile Phase A: 0.05% acetic acid and 5 mM ammonium acetate in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A time-programmed gradient is used to achieve optimal separation.
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ibuprofen: m/z 205.0 → 161.1
-
Ibuprofen-d3: m/z 208.0 → 164.0
-
This protocol is based on a validated method for miniature swine synovial fluid.
1. Sample Preparation: Supported Liquid Extraction (SLE)
-
Dilute blank synovial fluid threefold with water to reduce viscosity before spiking.
-
To 50 µL of spiked synovial fluid, add 150 µL of pH 3.5 water (adjusted with formic acid) containing the rac-Ibuprofen-d3 internal standard.
-
Vortex and centrifuge the sample.
-
Load the supernatant onto an SLE plate.
-
Elute the analytes with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Column: C18 column (specifics may vary)
-
Mobile Phase A: 0.005% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.750 mL/min
-
Gradient Elution: A linear gradient from 30% B to 55% B.
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions
-
Ionization: ESI, Negative Mode
-
SRM Transitions:
-
Ibuprofen: m/z 205 → 161
-
Ibuprofen-d3: m/z 208 → 164
-
This is a generalized protocol based on standard tissue homogenization and extraction procedures.
1. Sample Preparation: Homogenization and Extraction
-
Homogenization:
-
For brain tissue, homogenize 1 part tissue with 3 parts deionized water (1:3 w/v).
-
For liver tissue, homogenize 1 part tissue with 5 parts deionized water (1:5 w/v).
-
-
Extraction:
-
To a 2.0 mL aliquot of the tissue homogenate, add the rac-Ibuprofen-d3 internal standard.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., a mixture of hexane and isopropanol).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
2. Analytical Conditions
-
The chromatographic and mass spectrometric conditions would be similar to those described for plasma or synovial fluid, with potential modifications to the gradient to manage matrix interferences from the tissue homogenate.
III. Visualized Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows.
IV. Comparison with Alternatives
While other internal standards, such as structural analogs (e.g., naproxen), can be used for ibuprofen quantification, rac-Ibuprofen-d3 offers distinct advantages:
-
Co-elution: Being chemically identical to the analyte, rac-Ibuprofen-d3 co-elutes with ibuprofen, ensuring the most accurate compensation for matrix effects at the exact point of elution.
-
Similar Extraction and Ionization: It exhibits nearly identical extraction recovery and ionization efficiency to the unlabeled ibuprofen, leading to more reliable correction for sample processing variations.
-
Reduced Method Development Time: The use of a stable isotope-labeled internal standard often simplifies method development and validation, as it is less susceptible to matrix-induced variations that can affect structurally different internal standards.
References
- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. GC-MS and GC-MS/MS measurement of ibuprofen in 10-μL aliquots of human plasma and mice serum using [α-methylo-2H3]ibuprofen after ethyl acetate extraction and pentafluorobenzyl bromide derivatization: Discovery of a collision energy-dependent H/D isotope effect and pharmacokinetic application to inhaled ibuprofen-arginine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of rac Ibuprofen-d3: A Guide for Laboratory Professionals
The proper disposal of rac Ibuprofen-d3, a deuterated research chemical, is a critical component of laboratory safety and environmental responsibility. As with any laboratory chemical, it must be managed as regulated hazardous waste from the moment it is generated. This guide provides detailed, step-by-step procedures for its safe handling and disposal.
Immediate Safety Precaution: Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific chemical hygiene plan before handling. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a strict protocol managed by your institution's Environmental Health and Safety (EHS) department. Laboratory personnel should treat all chemical waste as hazardous unless confirmed otherwise by EHS[1].
Step 1: Waste Characterization
-
This compound is classified as harmful if swallowed (Acute Toxicity 4) and an irritant[2].
-
Due to these properties, it must be handled and disposed of as hazardous chemical waste.
-
Do NOT dispose of this compound, or solutions containing it, down the sink or in the regular trash[1].
Step 2: Use Appropriate Waste Containers
-
Select a waste container that is in good condition, has a secure, leak-proof lid, and is chemically compatible with Ibuprofen-d3 and any solvents used. Plastic containers are often preferred for chemical waste[3].
-
The container should be designated exclusively for this waste stream to avoid mixing incompatible chemicals[4].
Step 3: Proper Labeling
-
The waste container must be labeled immediately upon the first addition of waste.
-
The label, often a specific tag provided by your EHS department, must include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all contents by percentage, including any solvents.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the properly labeled and closed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Segregate the waste container from incompatible materials, such as strong oxidizing agents.
Step 5: Requesting Disposal
-
Once the waste container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.
-
Do not move the hazardous waste to another storage area; it must be collected directly from the SAA. EHS professionals will handle the transport and final disposal, which is typically incineration.
Quantitative Storage Limits for Hazardous Waste
Laboratories are subject to strict limits on the amount of hazardous waste that can be stored in a Satellite Accumulation Area. Adherence to these limits is mandatory for regulatory compliance.
| Parameter | Limit | Citation |
| Maximum Hazardous Waste Volume | 55 gallons | |
| Maximum Acutely Toxic (P-List) Waste | 1 quart (liquid) or 1 kg (solid) | |
| Time Limit for Removal of Full Container | Within 3 calendar days | |
| Maximum Storage Time for Partial Container | Up to 1 year from first addition |
Disposal of Empty Containers
A container that once held this compound can be disposed of as regular trash only after it has been thoroughly emptied of all contents that can be poured or scraped out. The container label should be defaced or removed to prevent confusion. For acutely hazardous (P-listed) wastes, the container must be triple-rinsed, with the rinseate collected as hazardous waste; however, Ibuprofen-d3 is not typically P-listed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling rac Ibuprofen-d3
This guide provides comprehensive safety protocols, operational procedures, and disposal instructions for laboratory professionals engaged in research and development involving rac Ibuprofen-d3. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is categorized as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[1][2] While specific occupational exposure limits for this compound have not been established, it is prudent to handle it with care to minimize exposure.[3] The following table summarizes the recommended personal protective equipment.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | Protects against airborne dust particles and potential splashes that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., heavy rubber gloves). | Prevents skin contact and absorption.[2] |
| Body Protection | A lab coat or a protective disposable gown with a solid front and long sleeves. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved self-contained breathing apparatus or respirator. | Required when handling the powder, especially in situations where dust may be generated, to prevent respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Always review the Safety Data Sheet (SDS) before beginning work.
-
Handle this compound in a designated, well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation of dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Donning PPE :
-
Put on all required PPE as specified in the table above before handling the compound.
-
-
Handling the Compound :
-
Keep the container tightly closed when not in use.
-
When transferring the powder, use a clean spatula and handle it carefully to avoid generating dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Post-Handling :
-
After handling, thoroughly decontaminate all surfaces and equipment.
-
Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Segregation :
-
Treat all this compound waste as chemical waste. Do not mix it with general laboratory trash.
-
-
Waste Collection :
-
Collect waste material in a clearly labeled, sealed container suitable for chemical waste.
-
-
Container Disposal :
-
Empty containers may retain residual product and should be treated as chemical waste.
-
Rinse empty containers thoroughly with an appropriate solvent. Dispose of the rinsate as chemical waste.
-
After rinsing, deface the label on the empty container before disposing of it in the appropriate solid waste stream.
-
-
Final Disposal :
-
Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous chemical waste disposal.
-
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
